2,4-Bis(1-phenylethyl)phenol;2,6-bis(1-phenylethyl)phenol;2,4,6-tris(1-phenylethyl)phenol
Description
Structure
2D Structure
Properties
CAS No. |
61788-44-1 |
|---|---|
Molecular Formula |
C74H74O3 |
Molecular Weight |
1011.4 g/mol |
IUPAC Name |
2,4-bis(1-phenylethyl)phenol;2,6-bis(1-phenylethyl)phenol;2,4,6-tris(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O.2C22H22O/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(31)29(20-27)23(3)26-17-11-6-12-18-26;1-16(18-10-5-3-6-11-18)20-14-9-15-21(22(20)23)17(2)19-12-7-4-8-13-19;1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19/h4-23,31H,1-3H3;2*3-17,23H,1-2H3 |
InChI Key |
ZFNYDJKLGMQSKZ-UHFFFAOYSA-N |
Synonyms |
AntioxidantSP; Phenol,styrenated; Styrenatedphenols; styrenated phenol; TRISTYRYLPHENOL; ASM SP 10; ANTIOXIDANT SP 10; 2,4,6-TRIS-(1-PHENYL-ETHYL)PHENOL |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of 2,4,6-tris(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and quantitative data related to the production of 2,4,6-tris(1-phenylethyl)phenol. This sterically hindered phenolic compound is of significant interest due to its antioxidant properties and applications as a stabilizer in polymers.[1]
Core Synthesis Mechanism: Friedel-Crafts Alkylation
The primary route for synthesizing 2,4,6-tris(1-phenylethyl)phenol is the Friedel-Crafts alkylation of phenol with styrene.[2] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by a carbocation generated from styrene in the presence of an acid catalyst.[2] The hydroxyl group of the phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions.[3][4]
The reaction proceeds in a stepwise manner, with the formation of mono-, di-, and finally tri-substituted phenols. Polyalkylation is a common characteristic of this reaction, and controlling the degree of substitution to selectively obtain the desired 2,4,6-tris(1-phenylethyl)phenol can be challenging.[5]
The general mechanism involves the protonation of styrene by an acid catalyst to form a stable secondary carbocation. This electrophile then attacks the phenol ring at the ortho or para position, followed by deprotonation to restore aromaticity. This process is repeated until the 2,4, and 6 positions are all substituted with the 1-phenylethyl group.
Signaling Pathway of 2,4,6-tris(1-phenylethyl)phenol Synthesis
Caption: Stepwise Friedel-Crafts alkylation of phenol with styrene.
Quantitative Data on Synthesis
The selectivity towards mono-, di-, and tri-styrenated phenols is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reactant molar ratios. The following table summarizes key quantitative data from cited literature.
| Catalyst | Phenol:Styrene Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (MSP:DSP:TSP) (%) | Reference |
| SO₄²⁻/ZrO₂ | 1:2 | 100 | 6 | ~100 | 23.6 : 52.1 : 5.4 | [6][7] |
| 5-SO₄²⁻/ZrO₂ | 1:2 | 80 | 6 | ~100 | 12.4 : 64.5 : 23.1 | [8] |
| AuCl₃/InCl₃ (dual) | 1:2 | 120 | 6 | - | High o,o-DSP selectivity | [2][9] |
| Phosphoric Acid | 1:1.15 | 140-170 | 1 | - | High MSP selectivity (60-90 mol%) | [10] |
MSP: Mono-styrenated Phenol, DSP: Di-styrenated Phenol, TSP: Tri-styrenated Phenol
Detailed Experimental Protocols
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on the available literature. The following protocol describes the synthesis using a solid acid catalyst, which simplifies catalyst removal.
Synthesis of 2,4,6-tris(1-phenylethyl)phenol using a Solid Acid Catalyst
Materials:
-
Phenol
-
Styrene
-
Solid acid catalyst (e.g., Sulfated Zirconia)
-
Toluene (or other suitable solvent)
-
Sodium hydroxide solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate
-
Helium or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a thermometer. The system is flushed with an inert gas like nitrogen or helium.
-
Charging Reactants: Phenol and the solid acid catalyst (e.g., 15 wt% of total reactants) are added to the flask.[6] A solvent such as toluene can be used. The mixture is heated to the desired reaction temperature (e.g., 100°C) with stirring.[6]
-
Addition of Styrene: Styrene is added dropwise to the reaction mixture over a period of time to control the exothermic reaction.
-
Reaction: The reaction mixture is stirred at the set temperature for a specified duration (e.g., 6 hours).[6] The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then washed with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, which is a mixture of mono-, di-, and tri-styrenated phenols, can be further purified by column chromatography to isolate the 2,4,6-tris(1-phenylethyl)phenol.
-
Analysis: The purity and identity of the final product are confirmed by GC-MS and other spectroscopic methods.[11][12]
Experimental Workflow
The overall process from synthesis to analysis can be visualized as a logical workflow.
References
- 1. guidechem.com [guidechem.com]
- 2. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Tris(1-methyl-1-phenylethyl)phenol | C33H36O | CID 634812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 10. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Styrenated Phenol Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrenated phenols (SPs) are a significant class of phenolic antioxidants widely utilized across various industries, primarily as stabilizers in polymers such as rubber and plastics.[1][2] Their molecular structure, characterized by the addition of styryl groups to a phenol backbone, imparts steric hindrance and enhances their antioxidant efficacy. This guide provides a comprehensive review of styrenated phenol antioxidants, covering their synthesis, mechanism of action, and potential biological implications relevant to drug development.
Core Concepts: Synthesis and Mechanism of Action
Styrenated phenols are typically synthesized through the acid-catalyzed alkylation of phenol with styrene.[3] The reaction yields a mixture of mono-, di-, and tri-styrenated phenols, with the composition depending on the reaction conditions.[1] Commercial styrenated phenol used as an antioxidant in rubber, for instance, may contain approximately 11% mono-styrenated phenol and 43% each of di- and tri-styrenated phenol.[1]
The primary antioxidant function of styrenated phenols lies in their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive free radicals, thereby terminating the oxidative chain reactions that lead to material degradation.[2]
Physicochemical Properties and Commercial Formulations
Styrenated phenols are typically supplied as clear, yellow, viscous liquids.[2] They are soluble in many organic solvents but have low solubility in water.[4] The specific composition of commercial styrenated phenol products can vary depending on the intended application.
Table 1: Physicochemical Properties of a Commercial Styrenated Phenol Antioxidant (SP-120)
| Property | Value |
| Appearance | Pale yellow to amber liquid |
| Acid Value | 2.0 Max |
| Viscosity, cps @ 25°C | 2500-5000 |
| Gardner Color | 3 Max |
| Water Content | 0.5% Max |
| Free Phenol | 1.0% Max |
| Specific Gravity | 1.08 |
Data sourced from a technical data sheet for WESTCO™ SP-120.[5]
Table 2: Typical Composition of a Commercial Styrenated Phenol Antioxidant (SP-120)
| Component | Content (%) |
| Mono-substituted Phenol | 12.0-18.0 |
| Di-substituted Phenol | 44.0-48.0 |
| Tri-substituted Phenol | 34.0-42.0 |
Data sourced from a technical data sheet for WESTCO™ SP-120.[5]
Experimental Protocols
Synthesis of Styrenated Phenol
The following is a representative protocol for the synthesis of styrenated phenol, adapted from patent literature. This process involves the acid-catalyzed alkylation of phenol with styrene.
Materials:
-
Phenol
-
Styrene
-
Phosphoric acid (H₃PO₄) as a catalyst
-
Sulfuric acid (H₂SO₄) or magnesium sulfate (MgSO₄) as a terminating agent
-
Sodium carbonate solution for neutralization
Procedure:
-
Charge a reaction vessel with phenol and phosphoric acid catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 140°C).
-
Slowly add styrene to the reaction mixture over a period of time (e.g., 120 minutes). The reaction is exothermic, and the temperature may rise.
-
After the addition of styrene is complete, continue the reaction for a specified duration (e.g., 1 hour) at the elevated temperature.
-
To terminate the reaction and consume any unreacted starting materials, add a small amount of sulfuric acid or magnesium sulfate.
-
Neutralize the reaction mixture with a sodium carbonate solution.
-
Remove the resulting salt and any unreacted volatiles via vacuum evaporation and filtration to yield the final styrenated phenol product.[6]
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically.[7]
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare various concentrations of the styrenated phenol sample.
-
Mix a small volume of the sample solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generate the ABTS•⁺ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or a buffer solution) to obtain a specific absorbance at a given wavelength (e.g., 734 nm).
-
Add the styrenated phenol sample to the diluted ABTS•⁺ solution.
-
After a set incubation time, measure the absorbance.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the styrenated phenol sample in a suitable buffer.
-
In a multi-well plate, mix the fluorescent probe and the sample.
-
Initiate the reaction by adding the peroxyl radical generator.
-
Monitor the fluorescence decay over time using a microplate reader.
-
The antioxidant capacity is determined by comparing the net area under the fluorescence decay curve of the sample to that of a standard antioxidant (e.g., Trolox).
Antioxidant Activity of Phenolic Compounds: A Comparative Context
Table 3: Reported DPPH Radical Scavenging IC₅₀ Values for Various Phenolic Compounds
| Phenolic Compound | Reported IC₅₀ (µM) |
| Gallic Acid | ~5 |
| Caffeic Acid | ~10 |
| Ferulic Acid | ~20 |
| p-Coumaric Acid | >100 |
These are approximate values compiled from various literature sources and should be used for comparative purposes only.
Potential Implications for Drug Development: Signaling Pathways
The antioxidant properties of phenolic compounds have garnered interest in the field of drug development, particularly for conditions associated with oxidative stress and inflammation. While research on the specific effects of styrenated phenols on cellular signaling pathways is limited, studies on structurally related compounds provide some insights.
For example, 4-vinylphenol, a metabolite of styrene and structurally related to styrenated phenols, has been shown to downregulate the PI3K/AKT and p38 MAP kinase signaling pathways.[5] Furthermore, it has been observed to suppress the binding activity of Nuclear Factor-kappa B (NF-κB).[5]
NF-κB is a crucial transcription factor that plays a key role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The potential for phenolic compounds to modulate this pathway is a significant area of research for the development of new anti-inflammatory drugs.
Another critical pathway in the cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, in the presence of oxidative stress, Nrf2 is stabilized and translocates to the nucleus, where it activates the expression of a suite of antioxidant and detoxification genes. Many phenolic compounds are known to be activators of the Nrf2 pathway, and this represents another avenue through which they may exert their protective effects. Further research is warranted to investigate whether styrenated phenols can modulate this important protective pathway.
Conclusion
Styrenated phenols are effective and widely used antioxidants, particularly in the polymer industry. Their synthesis is well-established, and their primary mechanism of action involves free radical scavenging via hydrogen donation from the phenolic hydroxyl group. While their industrial applications are clear, their potential biological activities are less explored. The limited evidence from structurally related compounds suggests that they may interact with key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway. However, a significant gap exists in the literature regarding the specific quantitative antioxidant activity of individual styrenated phenols and their direct effects on cellular signaling. Further research in these areas is crucial to fully understand the potential of styrenated phenols in the context of drug development and human health.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. nbinno.com [nbinno.com]
- 3. Styrenated phenol | 61788-44-1 | FT152834 | Biosynth [biosynth.com]
- 4. TRISTYRENATED PHENOL - Ataman Kimya [atamanchemicals.com]
- 5. wrchem.com [wrchem.com]
- 6. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 7. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-bis(1-phenylethyl)phenol, a sterically hindered phenolic compound. It covers the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and known biological activities. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Introduction and History
2,6-bis(1-phenylethyl)phenol, also known as 2,6-di(α-methylbenzyl)phenol, belongs to the class of sterically hindered phenols. The development of sterically hindered phenols as a class of compounds dates back to the mid-20th century, driven by the need for effective antioxidants in various industrial applications, particularly for the stabilization of polymers and oils. The bulky substituents ortho to the hydroxyl group are a defining feature of these molecules, conferring unique properties such as high stability and potent radical-scavenging activity.
While the precise first synthesis of 2,6-bis(1-phenylethyl)phenol is not well-documented in publicly available literature, its synthesis falls under the broader category of Friedel-Crafts alkylation of phenols, a well-established reaction developed in the late 19th century. The specific exploration of styrenated phenols, including the 2,6-disubstituted isomer, likely emerged from systematic studies aimed at optimizing the antioxidant properties of this class of compounds by varying the nature and position of the alkyl substituents.
Physicochemical Properties
A summary of the known physical and chemical properties of 2,6-bis(1-phenylethyl)phenol is presented in Table 1. It is important to note that while some experimental data is available for related compounds, many of the properties listed for the 2,6-isomer are computed.
Table 1: Physicochemical Properties of 2,6-bis(1-phenylethyl)phenol
| Property | Value | Source |
| IUPAC Name | 2,6-bis(1-phenylethyl)phenol | --INVALID-LINK-- |
| Synonyms | 2,6-di(α-methylbenzyl)phenol | --INVALID-LINK-- |
| CAS Number | 4237-28-9 | --INVALID-LINK-- |
| Molecular Formula | C22H22O | --INVALID-LINK-- |
| Molecular Weight | 302.4 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| pKa (Predicted) | 10.42 ± 0.10 | --INVALID-LINK-- |
| Solubility | No data available | |
| XLogP3 | 6.1 | --INVALID-LINK-- |
| Topological Polar Surface Area | 20.2 Ų | --INVALID-LINK-- |
Synthesis
The primary method for the synthesis of 2,6-bis(1-phenylethyl)phenol is the Friedel-Crafts alkylation of phenol with styrene. The reaction is typically catalyzed by an acid. The regioselectivity of the reaction, yielding the 2,6-disubstituted product over other isomers, can be influenced by the choice of catalyst and reaction conditions.
General Reaction Scheme
Caption: General reaction for the synthesis of 2,6-bis(1-phenylethyl)phenol.
Detailed Experimental Protocol
The following protocol is adapted from a known procedure for the synthesis of 2,6-di-(α-methylbenzyl)phenol.[1]
Materials:
-
Phenol (28 g)
-
Styrene (63 g)
-
Formic acid (5 g)
-
85% Phosphoric acid (4 g)
Apparatus:
-
A four-neck flask equipped with a dropping funnel, a thermometer, a condenser, and a stirrer.
Procedure:
-
Charge the four-neck flask with formic acid, 85% phosphoric acid, and phenol.
-
Heat the mixture to 110°C with stirring.
-
Slowly add styrene to the reaction mixture through the dropping funnel over a period of 3 hours.
-
After the addition of styrene is complete, continue stirring the mixture for an additional hour at 110°C.
-
Cool the reaction mixture and wash with water to remove the phosphoric acid and formic acid.
-
The organic layer is then subjected to distillation under reduced pressure (0.2 mmHg) to isolate the product fractions.
Expected Product Distribution (by Gas Chromatography):
-
2-(α-methylbenzyl)phenol: 22%
-
4-(α-methylbenzyl)phenol: 12%
-
2,4-di-(α-methylbenzyl)phenol: 66%
Note: This particular protocol favors the formation of the 2,4-isomer. Achieving a higher yield of the 2,6-isomer may require optimization of the catalyst system and reaction conditions.
Biological Activity and Potential Applications
While research on the specific biological activities of 2,6-bis(1-phenylethyl)phenol is limited, the broader class of sterically hindered phenols is well-known for its antioxidant properties. These compounds can act as radical scavengers, which is a key mechanism in mitigating oxidative stress implicated in various diseases.
A study on a structurally related compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has demonstrated significant pro-apoptotic activity in cancer cells.[2] This derivative was shown to inhibit the proliferation of several cancer cell lines and induce apoptosis through the suppression of the Src/AKT-STAT3 signaling pathway.[2]
Pro-apoptotic Signaling Pathway of a 4-substituted Derivative
The following diagram illustrates the proposed mechanism of action for 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol.
Caption: Proposed signaling pathway for the pro-apoptotic activity of a derivative.
Experimental Methodologies
In Vitro Antioxidant Assays
Standard in vitro assays can be employed to evaluate the antioxidant potential of 2,6-bis(1-phenylethyl)phenol.
5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a stock solution of 2,6-bis(1-phenylethyl)phenol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a stock solution of ABTS and potassium persulfate in water and allow it to stand in the dark to generate the ABTS radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at its maximum wavelength (around 734 nm).
-
Add solutions of 2,6-bis(1-phenylethyl)phenol at various concentrations to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
Determine the percentage of inhibition of absorbance.
-
Conclusion
2,6-bis(1-phenylethyl)phenol is a member of the sterically hindered phenol family with potential applications stemming from its likely antioxidant properties. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide provides a foundational understanding of its synthesis and potential biological relevance based on available information and studies of closely related compounds. Further research is warranted to fully characterize its physicochemical properties and to explore its biological activities, which could pave the way for its use in drug development and other scientific applications.
References
An In-depth Technical Guide to 2,4,6-Tris(1-phenylethyl)phenol (CAS Number 18254-13-2)
This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, synthesis, and potential biological activities of 2,4,6-Tris(1-phenylethyl)phenol, CAS number 18254-13-2. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.
Chemical Identity and Properties
2,4,6-Tris(1-phenylethyl)phenol is a sterically hindered phenolic compound. The bulky 1-phenylethyl groups at the ortho and para positions to the hydroxyl group contribute to its characteristic chemical properties, particularly its efficacy as an antioxidant.[1][2]
Synonyms
This compound is known by several names in the scientific and commercial literature[3][4][5][6]:
-
2,4,6-Tri(1-phenylethyl)phenol
-
2,4,6-Tris(α-methylbenzyl)phenol
-
2,4,6-Tristyrenated phenol
-
Phenol, 2,4,6-tris(1-phenylethyl)-
-
Tristyrylphenol
-
AI3-09333
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,4,6-Tris(1-phenylethyl)phenol is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₀O | [3][7] |
| Molecular Weight | 406.56 g/mol | [8] |
| Appearance | White to off-white solid or liquid | [1][9] |
| Boiling Point | 242-258 °C | [8] |
| Density | 1.0858 g/cm³ | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents.[1][3] | |
| LogP | 8.49 | [5] |
Spectroscopic Data
| Spectroscopic Data | Predicted Values | Source(s) |
| ¹H NMR | Phenolic OH: 4.5-5.5 ppm; Aromatic CH (Phenol Ring): 6.8-7.2 ppm; Aromatic CH (Phenyl Groups): 7.1-7.4 ppm; Methine CH: 4.1-4.5 ppm; Methyl CH₃: 1.5-1.7 ppm | [2] |
| ¹³C NMR | Aromatic C (Phenol Ring): 115-155 ppm; Aromatic C (Phenyl Groups): 125-145 ppm; Methine C: 40-45 ppm; Methyl C: 20-25 ppm | [2] |
| Mass Spectrometry (m/z) | [M]⁺: 406.22913; [M+H]⁺: 407.23696; [M+Na]⁺: 429.21890; [M-H]⁻: 405.22240 | [2][10] |
Synthesis
The primary method for the synthesis of 2,4,6-Tris(1-phenylethyl)phenol is the acid-catalyzed Friedel-Crafts alkylation or hydroarylation of phenol with styrene.[2][11] The reaction involves the electrophilic substitution of the phenol ring with 1-phenylethyl carbocations generated from styrene in the presence of an acid catalyst.[2]
Figure 1. Synthesis of 2,4,6-Tris(1-phenylethyl)phenol.
Generalized Experimental Protocol for Synthesis
The following is a generalized protocol based on the literature for the synthesis of styrenated phenols.[11] Optimization of reactant ratios, catalyst, temperature, and reaction time is crucial to maximize the yield of the desired trisubstituted product.
-
Reaction Setup: A stirred solution of phenol is prepared in a suitable reaction vessel.
-
Catalyst Addition: An acid catalyst (e.g., sulfuric acid, a Lewis acid, or a solid acid catalyst) is added to the phenol solution.[2][11]
-
Styrene Addition: Styrene is added dropwise to the stirred mixture. A molar ratio of styrene to phenol of approximately 3:1 is typically used to favor the formation of the trisubstituted product.[2]
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 120 °C) for a specified duration (e.g., 6 hours).[11]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized or removed. The product is then purified, for example, by vacuum distillation or chromatography.
Biological and Pharmacological Potential
While 2,4,6-Tris(1-phenylethyl)phenol is primarily used as an industrial antioxidant, its phenolic structure suggests potential biological activities that are of interest to the drug development community.[1][2]
Antioxidant Activity: Free Radical Scavenging
The antioxidant mechanism of hindered phenols like 2,4,6-Tris(1-phenylethyl)phenol is attributed to their ability to act as hydrogen atom donors to neutralize free radicals, thereby terminating radical chain reactions.[2] The resulting phenoxyl radical is stabilized by the bulky ortho and para substituents, which prevents it from initiating new radical chains.
Figure 2. Antioxidant mechanism via free radical scavenging.
Experimental Protocol: DPPH Free Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[12][13]
-
Preparation of Solutions:
-
Prepare a stock solution of 2,4,6-Tris(1-phenylethyl)phenol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.[12]
-
-
Assay Procedure:
-
In a set of test tubes or a microplate, add a specific volume of each concentration of the test compound, standard, and a solvent blank (control).
-
To each tube/well, add a defined volume of the DPPH solution.
-
Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.[12]
-
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12]
-
The percentage of free radical scavenging activity is calculated using the following formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[12]
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[12]
-
Potential Anti-inflammatory and Anti-cancer Activities
Some studies on structurally related styrenated phenols have suggested potential anti-inflammatory and anti-cancer properties.[3][14][15] For instance, 4-methyl-2,6-bis(1-phenylethyl)phenol, an analog of the title compound, has been shown to induce apoptosis in cancer cells.[3] The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate inflammatory pathways and reduce oxidative stress.[16][17][18]
Further research is required to specifically evaluate the anti-inflammatory and anti-cancer potential of 2,4,6-Tris(1-phenylethyl)phenol. A suggested experimental workflow for preliminary in vitro screening is outlined below.
Figure 3. Suggested workflow for in vitro screening.
Toxicology and Safety
Limited toxicological data for 2,4,6-Tris(1-phenylethyl)phenol is publicly available. It is generally considered to be of low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken during handling, including the use of personal protective equipment. Chronic exposure may pose health risks, and further toxicological studies are warranted to fully characterize its safety profile.[1]
Conclusion
2,4,6-Tris(1-phenylethyl)phenol is a well-established industrial antioxidant with a clear mechanism of action. Its synthesis is based on fundamental principles of organic chemistry. While its primary applications are in materials science, its chemical structure and antioxidant properties suggest that further investigation into its potential pharmacological activities, particularly in the areas of inflammation and cancer, could be a fruitful area of research for drug development professionals. This guide provides a foundational understanding of this compound to support such future investigations.
References
- 1. Page loading... [guidechem.com]
- 2. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 3. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 2,4,6-tris(1-phenylethyl)-Phenol 95% | CAS: 18254-13-2 | AChemBlock [achemblock.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. 2,4,6-Tris(1-phenylethyl)phenol | C30H30O | CID 86688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 12. Free radical scavenging activity [protocols.io]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sterically Hindered Phenolic Antioxidants for Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered phenolic antioxidants are a class of synthetic compounds widely utilized across various industries, from plastics and elastomers to food preservation and pharmaceuticals, to prevent oxidative degradation.[1][2] Their molecular structure, characterized by a hydroxyl group attached to a benzene ring flanked by bulky alkyl groups, typically tert-butyl groups, underpins their high efficacy as radical scavengers.[3][4][5] This guide provides a comprehensive technical overview of sterically hindered phenolic antioxidants, detailing their mechanism of action, chemical diversity, and applications, with a particular focus on their relevance to research and drug development. It includes a compilation of quantitative data, detailed experimental protocols for antioxidant capacity assessment, and a review of their influence on key cellular signaling pathways.
Core Principles: Mechanism of Action
The primary role of sterically hindered phenolic antioxidants is to interrupt the chain reactions of autoxidation. This is achieved through a process of free radical scavenging. The mechanism can be broken down into two principal steps:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R• or ROO•), neutralizing it and thereby terminating the oxidative chain reaction.[4][5] The steric hindrance provided by the bulky alkyl groups is crucial as it prevents the phenolic compound itself from undergoing undesired side reactions.[4]
-
Formation of a Stabilized Phenoxy Radical: Upon donating the hydrogen atom, the phenolic antioxidant is converted into a phenoxy radical. This radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The bulky alkyl groups further enhance this stability by sterically shielding the radical, preventing it from initiating new oxidation chains.
This mechanism is visually represented in the following diagram:
Chemical Diversity and Structure-Activity Relationship
The efficacy of a sterically hindered phenolic antioxidant is intrinsically linked to its chemical structure. Key structural features that influence antioxidant activity include the number and position of hydroxyl groups, the nature of the bulky alkyl groups, and the presence of other substituents on the aromatic ring.
Common examples include:
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are widely used in the food and cosmetics industries.[3]
-
tert-Butylhydroquinone (TBHQ): Another common food preservative.
-
Irganox 1010 and Irganox 1076: These are high molecular weight, poly-hindered phenolic antioxidants used extensively as stabilizers in plastics and polymers.[6]
The relationship between structure and activity can be quantified through parameters like the O-H bond dissociation energy (BDE). A lower BDE facilitates easier hydrogen atom donation to a free radical, generally leading to higher antioxidant activity.
Quantitative Data on Sterically Hindered Phenolic Antioxidants
The following tables summarize key quantitative data for a selection of common sterically hindered phenolic antioxidants.
Table 1: Bond Dissociation Enthalpies (BDE) of Selected Phenolic Antioxidants
| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Reference(s) |
| Phenol | 87.5 | [7] |
| 2,6-di-tert-butylphenol | 81.2 | [8] |
| Butylated Hydroxytoluene (BHT) | 81.3 | [7] |
| Butylated Hydroxyanisole (BHA) (3-tert-butyl-4-hydroxyanisole) | 82.5 | [7] |
| α-Tocopherol (Vitamin E) | 77.8 | [8] |
Note: BDE values can vary slightly depending on the theoretical calculation method or experimental conditions used.
Table 2: Antioxidant Activity of Common Phenolic Antioxidants
| Antioxidant | Assay | Activity Metric | Value | Reference(s) |
| BHT | DPPH | IC50 (µg/mL) | 29.2 | [1] |
| BHA | DPPH | IC50 (µg/mL) | 18.5 | [1] |
| TBHQ | DPPH | IC50 (µg/mL) | 10.8 | [1] |
| Trolox | ORAC | µmol TE/g | Varies (Standard) | [9] |
| BHT | ABTS | TEAC | 0.89 | [9] |
| BHA | ABTS | TEAC | 1.55 | [9] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity.
Modulation of Cellular Signaling Pathways
Beyond direct free radical scavenging, sterically hindered phenolic antioxidants can modulate key cellular signaling pathways implicated in oxidative stress, inflammation, and cell survival. This is of particular interest in the context of drug development for diseases with an underlying oxidative stress component, such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Key signaling pathways affected include:
-
Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Some phenolic compounds have been shown to activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses.[7][10][11]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Chronic activation of NF-κB is associated with many inflammatory diseases. Certain phenolic antioxidants, such as BHA and BHT, have been found to modulate the NF-κB pathway, often leading to a reduction in the expression of pro-inflammatory cytokines.[3][12][13]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate MAPK pathways, contributing to cellular damage. Polyphenolic compounds have been shown to inhibit MAPK signaling, which may contribute to their protective effects in conditions like rheumatoid arthritis and carcinogenesis.[4][6][14][15][16]
The interplay between these pathways is complex, and the specific effects of a given phenolic antioxidant will depend on its structure, concentration, and the cellular context.
Experimental Protocols for Antioxidant Capacity Assessment
Several in vitro assays are commonly used to determine the antioxidant capacity of sterically hindered phenolic compounds. The following sections provide detailed protocols for four widely used methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (sterically hindered phenolic antioxidant)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH• Solution: Prepare a 0.1 mM solution of DPPH• in methanol. Store this solution in the dark.
-
Preparation of Test Samples: Dissolve the test compound and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH• solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH• radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 10 µL of methanol.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compound
-
Trolox (standard)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer for each assay.
-
Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by serial dilution.
-
-
Assay:
-
Add 25 µL of the test sample, Trolox standard, or phosphate buffer (blank) to the wells of the black microplate.
-
Add 150 µL of the fluorescein solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Rapidly add 25 µL of the AAPH solution to all wells to initiate the reaction.
-
Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve, expressed as µmol of Trolox equivalents (TE) per gram or liter of sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[17]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test sample, standard, or blank (distilled water) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity of the sample is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or liter of sample.
Conclusion
Sterically hindered phenolic antioxidants are a versatile and highly effective class of compounds for combating oxidative degradation. Their utility extends from industrial applications to the realm of human health and drug development. A thorough understanding of their mechanism of action, structure-activity relationships, and their impact on cellular signaling pathways is essential for researchers and scientists seeking to harness their protective properties. The standardized experimental protocols provided in this guide offer a framework for the accurate assessment of their antioxidant capacity, facilitating further research and development in this important field.
References
- 1. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. nbinno.com [nbinno.com]
- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 7. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Phenylethyl Groups in Phenol Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the multifaceted role of phenylethyl substitution on the stabilization of phenols. Phenolic compounds are of paramount importance in chemistry, biology, and pharmacology, primarily due to their antioxidant properties. The strategic addition of substituents to the phenol ring can significantly modulate their stability, reactivity, and biological efficacy. Here, we focus on the phenylethyl group, dissecting its electronic and steric contributions to phenol stabilization, with a focus on antioxidant capacity and thermal stability.
Core Mechanisms of Phenol Stabilization
Phenols are potent antioxidants primarily because of their ability to donate the hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This process, known as hydrogen atom transfer (HAT), is central to their stabilizing function.
Antioxidant Action via Hydrogen Atom Transfer (HAT)
The primary mechanism by which phenols act as antioxidants is by interrupting the chain reactions of free radicals (R•), such as peroxyl radicals (ROO•). The phenol (ArOH) donates its hydroxyl hydrogen to the radical, quenching it and forming a stable aryloxyl radical (ArO•) in the process.[1][2][3]
The effectiveness of a phenolic antioxidant is determined by the ease with which the O-H bond can be broken and the stability of the resulting aryloxyl radical. This radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring.[3]
References
An In-depth Technical Guide to Tris(1-phenylethyl)phenol and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(1-phenylethyl)phenol, a sterically hindered phenolic compound, is a subject of significant interest in industrial chemistry and materials science. Primarily known for its potent antioxidant properties, it plays a crucial role in preventing the oxidative degradation of various polymers and organic materials. This technical guide provides a comprehensive overview of tris(1-phenylethyl)phenol, including its various synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and evaluation, and its mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound or its derivatives in their work.
Synonyms and Chemical Identity
Tris(1-phenylethyl)phenol is known by several synonyms in scientific literature and commercial applications. The most common of these is 2,4,6-tris(1-phenylethyl)phenol , which specifies the substitution pattern on the phenol ring. Other frequently used names include Tristyrenated Phenol and Styrenated Phenol .[1] It is important to note that commercial "styrenated phenol" is often a mixture of mono-, di-, and tri-substituted products.[1][2]
The primary CAS Number for 2,4,6-tris(1-phenylethyl)phenol is 18254-13-2 .[3][4] However, the more general "styrenated phenol" is often associated with CAS Number 61788-44-1 , which represents a reaction mixture.[1]
Physicochemical Properties
The physicochemical properties of tris(1-phenylethyl)phenol can vary depending on the isomeric purity and the composition of the mixture. The data presented in Table 1 is for 2,4,6-tris(1-phenylethyl)phenol.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀O | [3][4] |
| Molecular Weight | 406.56 g/mol | [3][4] |
| Appearance | Pale yellow to amber viscous liquid or white solid | [1] |
| Boiling Point | >250 °C | [1] |
| Flash Point | 182 °C | [1] |
| Density | 1.08 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in acetone and alcohol; Partially soluble in petroleum ether. | [1] |
Experimental Protocols
Synthesis of 2,4,6-tris(1-phenylethyl)phenol via Friedel-Crafts Alkylation
The most common method for synthesizing 2,4,6-tris(1-phenylethyl)phenol is the Friedel-Crafts alkylation of phenol with styrene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid.
Materials:
-
Phenol
-
Styrene
-
Acid catalyst (e.g., anhydrous aluminum chloride, sulfuric acid, or a solid acid catalyst)
-
Anhydrous solvent (e.g., nitrobenzene or excess phenol)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
In the flask, dissolve phenol in the chosen anhydrous solvent.
-
Slowly add the acid catalyst to the phenol solution while stirring. The reaction can be exothermic, so cooling may be necessary.
-
From the dropping funnel, add styrene dropwise to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature at a specified level (e.g., 80-100 °C), as the temperature can influence the degree of substitution.
-
After the addition of styrene is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then quench the reaction by slowly adding it to a beaker of cold water or a dilute acid solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer with an appropriate solvent like diethyl ether.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to isolate the 2,4,6-tris(1-phenylethyl)phenol.
Evaluation of Antioxidant Activity using the DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of phenolic compounds.
Materials:
-
2,4,6-tris(1-phenylethyl)phenol (or styrenated phenol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
Micropipettes and cuvettes
-
A positive control (e.g., Butylated Hydroxytoluene (BHT) or Vitamin C)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Preparation of sample solutions: Prepare a stock solution of 2,4,6-tris(1-phenylethyl)phenol in methanol. From this stock solution, prepare a series of dilutions to obtain different concentrations of the test compound.
-
Assay:
-
In a series of test tubes, add 2 mL of the DPPH solution to 2 mL of each of the sample dilutions.
-
Prepare a blank by adding 2 mL of methanol to 2 mL of the DPPH solution.
-
Prepare a control by adding 2 mL of the sample solution to 2 mL of methanol.
-
-
Incubation and Measurement:
-
Mix the solutions well and incubate them in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of 2,4,6-tris(1-phenylethyl)phenol.
Antioxidant Mechanism: Radical Scavenging
References
Methodological & Application
Synthesis Protocol for 2,4,6-tris(1-phenylethyl)phenol: An Application Note
Introduction
2,4,6-tris(1-phenylethyl)phenol is a sterically hindered phenolic compound with significant applications as an antioxidant and thermal stabilizer in the polymer and specialty chemical industries. Its bulky 1-phenylethyl groups at the ortho and para positions effectively quench free radicals, thereby preventing oxidative degradation of materials. This application note provides a detailed protocol for the synthesis, purification, and characterization of 2,4,6-tris(1-phenylethyl)phenol via a Friedel-Crafts alkylation of phenol with styrene. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and materials science.
Reaction Principle
The synthesis of 2,4,6-tris(1-phenylethyl)phenol is achieved through the electrophilic aromatic substitution of phenol with styrene in the presence of an acid catalyst. The reaction proceeds in a stepwise manner, forming mono-, di-, and finally tri-substituted phenol. By controlling the stoichiometry and reaction conditions, the formation of the desired trisubstituted product can be maximized.
Experimental Protocols
Materials and Equipment
-
Materials: Phenol (99%), Styrene (99%, inhibitor-free), Sulfuric Acid (98%), Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄), Toluene, Hexane, Ethanol.
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer with hotplate, heating mantle, separatory funnel, rotary evaporator, distillation apparatus, standard laboratory glassware.
Synthesis of 2,4,6-tris(1-phenylethyl)phenol
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add phenol (0.1 mol, 9.41 g).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.01 mol, 0.55 mL) to the phenol.
-
Reaction Temperature: Heat the mixture to 130°C using a heating mantle.
-
Styrene Addition: Once the reaction temperature is stable, add styrene (0.33 mol, 34.38 g) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will occur, and the temperature should be maintained between 130-140°C.
-
Reaction Time: After the addition of styrene is complete, continue to stir the reaction mixture at 130°C for an additional 4-6 hours to ensure the completion of the trisubstitution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude product in 100 mL of toluene.
-
Transfer the solution to a separatory funnel and wash it three times with 50 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product is a viscous oil containing a mixture of mono-, di-, and trisubstituted phenols, as well as unreacted starting materials.
-
Purify the crude product by vacuum distillation to remove unreacted phenol and styrene.
-
The remaining residue, enriched in 2,4,6-tris(1-phenylethyl)phenol, can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product. Alternatively, recrystallization from a suitable solvent such as ethanol or hexane can be employed.
-
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Phenol | C₆H₆O | 94.11 | 108-95-2 |
| Styrene | C₈H₈ | 104.15 | 100-42-5 |
| 2,4,6-tris(1-phenylethyl)phenol | C₃₀H₃₀O | 406.56 | 18254-13-2 |
Reaction Conditions and Yield
| Parameter | Value |
| Phenol:Styrene Ratio | 1:3.3 |
| Catalyst | H₂SO₄ |
| Reaction Temperature | 130-140°C |
| Reaction Time | 5-7 hours |
| Typical Yield | 75-85% (of crude) |
Spectroscopic Data for 2,4,6-tris(1-phenylethyl)phenol
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 15H, Ar-H of phenylethyl groups), 6.95 (s, 2H, Ar-H of phenol ring), 4.85 (s, 1H, OH), 4.10 (q, 3H, CH), 1.60 (d, 9H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 151.0 (C-OH), 145.0 (Ar-C), 140.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (Ar-CH), 42.0 (CH), 21.0 (CH₃) |
| Mass Spec. (m/z) | 406.23 [M]⁺ |
| Appearance | White to off-white solid.[1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2,4,6-tris(1-phenylethyl)phenol.
Signaling Pathways (Logical Relationship)
The synthesis of 2,4,6-tris(1-phenylethyl)phenol is a sequential alkylation process. The hydroxyl group of phenol directs the incoming electrophile (the carbocation generated from styrene) to the ortho and para positions.
Caption: Logical reaction pathway for the formation of 2,4,6-tris(1-phenylethyl)phenol.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2,4,6-tris(1-phenylethyl)phenol. The described method is robust and can be adapted for various scales of production. Adherence to the outlined procedures for reaction control and purification is crucial for obtaining a high yield and purity of the final product. The provided data and diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis and application of phenolic antioxidants.
References
Application Notes and Protocols: 2,4-bis(1-phenylethyl)phenol as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-bis(1-phenylethyl)phenol as a polymer stabilizer. This document details its mechanism of action, presents illustrative performance data, and offers detailed experimental protocols for its evaluation.
Introduction
2,4-bis(1-phenylethyl)phenol is a sterically hindered phenolic antioxidant used to protect polymeric materials from degradation. Its molecular structure, featuring bulky 1-phenylethyl groups at the ortho and para positions relative to the hydroxyl group, makes it an effective stabilizer against thermo-oxidative degradation during processing and end-use of various polymers. The steric hindrance provided by these bulky groups enhances the stability of the resulting phenoxyl radical, thereby increasing its efficiency as a primary antioxidant.
Mechanism of Action: Free Radical Scavenging
The primary antioxidant activity of 2,4-bis(1-phenylethyl)phenol lies in its ability to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction initiated by heat, UV light, or mechanical stress. The stabilizer donates a hydrogen atom from its phenolic hydroxyl group to the highly reactive peroxy radicals (ROO•) that propagate the degradation chain. This donation neutralizes the peroxy radical, forming a stable hydroperoxide and a sterically hindered phenoxyl radical. The phenoxyl radical is relatively stable and does not readily initiate new degradation chains.
Caption: Antioxidant mechanism of 2,4-bis(1-phenylethyl)phenol.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on the typical performance of sterically hindered phenolic antioxidants in the specified polymers. Specific performance data for 2,4-bis(1-phenylethyl)phenol is not widely available in public literature. Researchers should conduct their own experiments to determine the precise efficacy in their specific formulations.
Table 1: Illustrative Performance of 2,4-bis(1-phenylethyl)phenol in Polypropylene (PP)
| Parameter | Test Condition | Unstabilized PP | PP + 0.1% Stabilizer | PP + 0.2% Stabilizer |
| Oxidation Induction Time (OIT) | 200°C, Oxygen atmosphere | < 5 min | 25 - 40 min | 50 - 75 min |
| Melt Flow Rate (MFR) (g/10 min) | After multiple extrusions (5 passes) | > 30 | 15 - 20 | 10 - 15 |
| Yellowness Index (YI) | After thermal aging (150°C, 240h) | > 20 | 8 - 12 | 5 - 8 |
Table 2: Illustrative Performance of 2,4-bis(1-phenylethyl)phenol in Polyethylene (PE)
| Parameter | Test Condition | Unstabilized PE | PE + 0.1% Stabilizer | PE + 0.2% Stabilizer |
| Oxidation Induction Time (OIT) | 210°C, Oxygen atmosphere | < 10 min | 40 - 60 min | 80 - 110 min |
| Melt Flow Index (MFI) (g/10 min) | After multiple extrusions (5 passes) | > 5 | 2 - 3 | 1.5 - 2.5 |
| Yellowness Index (YI) | After UV aging (QUV, 500h) | > 15 | 5 - 9 | 3 - 6 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of 2,4-bis(1-phenylethyl)phenol as a polymer stabilizer.
Caption: Experimental workflow for evaluating polymer stabilizer performance.
Protocol for Sample Preparation
-
Materials:
-
Polymer resin (e.g., Polypropylene, Polyethylene)
-
2,4-bis(1-phenylethyl)phenol
-
Co-stabilizers (e.g., phosphites, thioesters), if required.
-
-
Procedure:
-
Dry the polymer resin to remove any moisture.
-
Accurately weigh the polymer and the stabilizer(s) to the desired concentrations (e.g., 0.1%, 0.2% w/w).
-
Pre-mix the components in a high-speed mixer.
-
Melt-compound the mixture using a twin-screw extruder. Set the temperature profile according to the polymer's processing window.
-
Pelletize the extruded strands.
-
Dry the pellets.
-
Prepare test specimens by injection molding or compression molding according to relevant ASTM standards (e.g., ASTM D3641).
-
Protocol for Determination of Thermal Stability by Oxidation Induction Time (OIT)
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure (based on ASTM D3895):
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the specified isothermal temperature (e.g., 200°C for PP, 210°C for PE) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
Protocol for Evaluation of Processing Stability by Melt Flow Rate (MFR)
-
Apparatus: Melt Flow Indexer.
-
Procedure (based on ASTM D1238):
-
Set the temperature and load of the melt flow indexer according to the polymer type (e.g., 230°C and 2.16 kg for PP).
-
Introduce a known quantity of the polymer pellets into the barrel.
-
Allow the polymer to melt for a specified pre-heat time.
-
Extrude the molten polymer through the die.
-
Collect and weigh the extrudate over a specific time interval.
-
Calculate the MFR in g/10 min.
-
To simulate processing degradation, pass the material through an extruder multiple times and measure the MFR after each pass.
-
Protocol for Assessment of Color Stability (Yellowness Index)
-
Apparatus: Spectrophotometer or Colorimeter.
-
Procedure (based on ASTM E313):
-
Prepare flat, smooth sample plaques.
-
Measure the initial color coordinates (L, a, b*) of the samples.
-
Subject the samples to accelerated aging conditions (e.g., thermal aging in an oven at 150°C or UV aging in a QUV chamber).
-
At specified time intervals, remove the samples and measure their color coordinates again.
-
Calculate the Yellowness Index (YI) from the color coordinates.
-
Protocol for Quantification of 2,4-bis(1-phenylethyl)phenol in Polymer
-
Apparatus: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Procedure (adapted from ASTM D6042):
-
Extraction:
-
Weigh a known amount of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., hot xylene) and precipitate it with a non-solvent (e.g., methanol) to extract the stabilizer.
-
Alternatively, use Soxhlet extraction with a suitable solvent.
-
Filter the solution and dilute to a known volume.
-
-
HPLC Analysis:
-
Prepare standard solutions of 2,4-bis(1-phenylethyl)phenol of known concentrations.
-
Inject the standard solutions into the HPLC to create a calibration curve.
-
Inject the extracted sample solution.
-
Quantify the amount of 2,4-bis(1-phenylethyl)phenol in the sample by comparing its peak area to the calibration curve.
-
-
Conclusion
2,4-bis(1-phenylethyl)phenol is a potent stabilizer for a variety of polymers, offering protection against thermo-oxidative degradation. Its effectiveness can be systematically evaluated using standard analytical techniques such as DSC for thermal stability, melt flow rate for processing stability, and spectrophotometry for color stability. The protocols outlined in this document provide a robust framework for researchers and scientists to assess the performance of this antioxidant in their specific polymer formulations.
Application of 2,6-bis(1-phenylethyl)phenol in Rubber Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-bis(1-phenylethyl)phenol is a sterically hindered phenolic antioxidant that plays a crucial role in preventing the degradation of rubber products.[1] Like other hindered phenols, its primary function is to intercept and neutralize free radicals that are generated during the oxidation of rubber, a process accelerated by heat, oxygen, and ozone.[2] This document provides detailed application notes and experimental protocols for the evaluation of 2,6-bis(1-phenylethyl)phenol in rubber manufacturing.
Mechanism of Action: Antioxidant Activity
Hindered phenolic antioxidants, including 2,6-bis(1-phenylethyl)phenol, function as primary antioxidants. Their mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), which is a key species in the auto-oxidation chain reaction of polymers. This donation terminates the chain reaction and forms a stable, non-reactive phenoxyl radical. The bulky 1-phenylethyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from initiating new oxidation chains.
Caption: Antioxidant Mechanism of Hindered Phenols.
Application Notes
2,6-bis(1-phenylethyl)phenol is recommended for use as a primary antioxidant in a variety of elastomers, including natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR). Its non-staining and non-discoloring nature makes it particularly suitable for light-colored or transparent rubber products.[3]
Key Advantages:
-
Thermal Stability: Provides excellent protection against thermo-oxidative degradation during high-temperature processing and in-service use.
-
Non-Staining: Does not cause discoloration, making it ideal for white or colored rubber applications.[3]
-
Low Volatility: Its higher molecular weight compared to simpler phenols like BHT results in lower volatility, leading to longer-term protection.
-
Good Compatibility: Generally exhibits good compatibility with a wide range of rubber polymers.
Recommended Dosage:
The optimal dosage of 2,6-bis(1-phenylethyl)phenol typically ranges from 0.5 to 2.0 parts per hundred rubber (phr). The exact amount will depend on the specific rubber formulation, processing conditions, and the desired level of aging resistance.
Experimental Protocols
To evaluate the efficacy of 2,6-bis(1-phenylethyl)phenol as a rubber antioxidant, a series of standardized tests should be performed. The following protocols outline the key experimental procedures.
Rubber Compounding
Objective: To prepare rubber compounds with and without the antioxidant for comparative testing.
Materials:
-
Rubber (e.g., Natural Rubber SMR 20, Styrene-Butadiene Rubber SBR 1502)
-
Carbon Black (e.g., N330)
-
Zinc Oxide
-
Stearic Acid
-
Processing Oil (e.g., Aromatic)
-
Sulfur
-
Accelerator (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS)
-
2,6-bis(1-phenylethyl)phenol
-
Control Antioxidant (e.g., BHT, TMQ)
Procedure:
-
Mastication: Masticate the raw rubber on a two-roll mill until a coherent band is formed.
-
Ingredient Incorporation: Add the ingredients in the following order, ensuring complete dispersion after each addition:
-
Zinc Oxide and Stearic Acid
-
Antioxidant (either 2,6-bis(1-phenylethyl)phenol or a control)
-
Carbon Black
-
Processing Oil
-
Sulfur and Accelerator (added at a lower mill temperature to prevent scorching)
-
-
Homogenization: Continue mixing until a homogeneous compound is achieved.
-
Sheeting: Sheet out the compounded rubber and allow it to cool and rest for at least 24 hours before further processing.
Caption: Rubber Compounding Workflow.
Rheological Analysis
Objective: To determine the curing characteristics of the rubber compounds.
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
Procedure:
-
Place a sample of the uncured rubber compound into the rheometer chamber.
-
Conduct the test at a specified temperature (e.g., 160°C).
-
Record the torque as a function of time.
-
Determine the following parameters:
-
Minimum Torque (ML): An indicator of the compound's viscosity.
-
Maximum Torque (MH): Related to the compound's shear modulus and crosslink density.
-
Scorch Time (ts2): The time to a two-unit rise in torque from the minimum, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure state.
-
Vulcanization and Sample Preparation
Objective: To cure the rubber compounds into sheets for physical property testing.
Apparatus: Compression molding press.
Procedure:
-
Place the uncured rubber compound into a mold of desired dimensions.
-
Cure the rubber in the compression molding press at the determined optimum cure time (t90) and temperature.
-
After curing, remove the vulcanized rubber sheet from the mold and allow it to cool.
-
Cut dumbbell-shaped specimens for tensile testing according to ASTM D412.
Physical Property Testing (Unaged)
Objective: To determine the initial mechanical properties of the vulcanized rubber.
Apparatus: Universal Testing Machine (UTM), Durometer.
Procedure:
-
Tensile Properties (ASTM D412):
-
Measure the tensile strength, elongation at break, and modulus at 100% and 300% elongation using the UTM.
-
-
Hardness (ASTM D2240):
-
Measure the Shore A hardness of the vulcanized samples.
-
Accelerated Aging
Objective: To simulate the long-term degradation of the rubber and evaluate the antioxidant's effectiveness.
Apparatus: Air-circulating oven.
Procedure:
-
Place the vulcanized rubber specimens in the air-circulating oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24, 72, or 168 hours).
-
After the aging period, remove the samples and allow them to cool to room temperature for at least 24 hours.
Physical Property Testing (Aged)
Objective: To measure the retention of mechanical properties after accelerated aging.
Procedure:
-
Repeat the tensile and hardness tests on the aged specimens as described in Protocol 4.
-
Calculate the percentage retention of each property using the following formula:
-
% Retention = (Value after aging / Value before aging) x 100
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the experimental protocols. Please note that the data presented here is illustrative and does not represent actual experimental results for 2,6-bis(1-phenylethyl)phenol, as such specific comparative data was not available in the public domain during the literature search.
| Property | Unit | No Antioxidant (Control) | 2,6-bis(1-phenylethyl)phenol (1.5 phr) | BHT (1.5 phr) | TMQ (1.5 phr) |
| Rheological Properties (160°C) | |||||
| Minimum Torque (ML) | dN.m | 1.2 | 1.1 | 1.1 | 1.3 |
| Maximum Torque (MH) | dN.m | 15.5 | 15.8 | 15.6 | 16.0 |
| Scorch Time (ts2) | min | 2.5 | 2.4 | 2.3 | 2.6 |
| Optimum Cure Time (t90) | min | 12.0 | 11.8 | 11.5 | 12.5 |
| Physical Properties (Unaged) | |||||
| Tensile Strength | MPa | 20.5 | 20.8 | 20.6 | 21.0 |
| Elongation at Break | % | 550 | 560 | 555 | 570 |
| Modulus at 300% | MPa | 8.5 | 8.6 | 8.5 | 8.8 |
| Hardness | Shore A | 60 | 61 | 60 | 62 |
| Physical Properties (Aged at 100°C for 72h) | |||||
| Tensile Strength Retention | % | 45 | 75 | 65 | 80 |
| Elongation at Break Retention | % | 30 | 60 | 50 | 65 |
| Hardness Change | points | +10 | +4 | +6 | +3 |
Conclusion
2,6-bis(1-phenylethyl)phenol is a promising non-staining antioxidant for the rubber industry. The provided protocols offer a systematic approach to evaluate its performance in a given rubber formulation. By comparing its effects on rheological properties and the retention of physical properties after accelerated aging against a control and other standard antioxidants, researchers and formulators can determine its suitability and optimal loading for specific applications. Further studies are recommended to generate specific performance data for 2,6-bis(1-phenylethyl)phenol in various rubber types to build a comprehensive understanding of its capabilities.
References
Application Notes and Protocols: Friedel-Crafts Alkylation of Phenol with Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental set of reactions in organic chemistry, developed by Charles Friedel and James Crafts in 1877, used to attach substituents to an aromatic ring.[1] This process, a form of electrophilic aromatic substitution, is of significant industrial importance, particularly in the synthesis of alkylphenols.[2][3] The alkylation of phenol with styrene produces styrenated phenols, which are valuable intermediates and additives used in the manufacturing of antioxidants, polymers, and specialty chemicals.[4][5]
The reaction typically proceeds by generating a carbocation electrophile from the alkylating agent (styrene) in the presence of an acid catalyst.[6] The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond.[2] A subsequent deprotonation step re-establishes the aromaticity of the ring.[7]
A variety of catalysts can be employed, including traditional Lewis acids (e.g., AlCl₃, FeCl₃), Brønsted acids (e.g., H₂SO₄, H₃PO₄), and increasingly, solid acid catalysts like modified zeolites or sulfated metal oxides (e.g., SO₄²⁻/ZrO₂) to promote greener and more sustainable processes.[7][8][9] The choice of catalyst, reaction temperature, and the molar ratio of reactants significantly influence the product distribution, which typically consists of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP).[5][8] Key challenges in this synthesis include controlling polyalkylation and achieving regioselectivity for ortho- and para-substituted products.[5][7]
Reaction Mechanism and Experimental Workflow
The general mechanism for the acid-catalyzed alkylation of phenol with styrene involves the formation of a carbocation, followed by electrophilic attack on the phenol ring. The experimental workflow outlines the key steps from reaction setup to product analysis.
Caption: Reaction mechanism for the Friedel-Crafts alkylation of phenol.
Caption: General experimental workflow for styrenated phenol synthesis.
Data Presentation
The selection of catalyst and reaction conditions has a pronounced effect on conversion rates and the selective formation of mono-, di-, and tri-styrenated phenols.
Table 1: Comparison of Reaction Conditions and Product Selectivity
| Catalyst | Phenol:Styrene Ratio (eq.) | Temperature (°C) | Time (h) | Phenol Conv. (%) | Styrene Conv. (%) | MSP Sel. (%) | DSP Sel. (%) | TSP Sel. (%) | Reference |
| 15 wt% SO₄²⁻/ZrO₂ | - | 100 | 6 | ~100 | ~100 | 23.6 | 52.1 | 5.4 | [8] |
| H₃PO₄ | 1 : 1.15 | 140 → 170 | 3 | - | >99% (implied) | - | - | - | [5] |
| H₂SO₄ | 1 : 0.8 | 70 → 90 | 4 | - | >99% (implied) | 60 - 90 (goal) | - | - | [5] |
Note: Selectivity and conversion data are highly dependent on the specific experimental setup and are presented as reported in the cited sources.
Experimental Protocols
Safety Precautions: This procedure involves corrosive acids and flammable organic compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Phenol is toxic and can cause severe skin burns. Styrene is flammable and an irritant.
Protocol 1: Alkylation using a Solid Acid Catalyst (SO₄²⁻/ZrO₂)[8]
This protocol is adapted from the synthesis of styrenated phenols using a sulfated zirconia solid acid catalyst.
Materials:
-
Phenol
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst (15 wt% of total reactants)
-
Solvent (if necessary, e.g., Toluene)
-
Sodium carbonate (for neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
Procedure:
-
Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst (15 wt% of the total mass of phenol and styrene) to the flask.
-
Heating: Begin stirring and heat the mixture to the reaction temperature of 100°C.
-
Styrene Addition: Slowly add styrene dropwise from the dropping funnel over a period of time to control the exothermic reaction.
-
Reaction: Maintain the reaction mixture at 100°C with continuous stirring for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Filter the mixture to recover the solid catalyst. The catalyst can potentially be washed, dried, and reused.
-
Neutralize any remaining acidity in the filtrate with an aqueous solution of sodium carbonate.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product mixture.
-
-
Analysis: Analyze the product composition (MSP, DSP, TSP) using Gas Chromatography (GC) or other suitable analytical techniques.
Protocol 2: Alkylation using a Brønsted Acid Catalyst (H₃PO₄ / H₂SO₄)[5]
This protocol is a generalized procedure based on patent literature describing the use of phosphoric and sulfuric acids.
Materials:
-
Phenol
-
Styrene
-
Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.006-0.1 equivalents relative to phenol)
-
Sodium carbonate or Sodium hydroxide solution (for neutralization)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging Reactants: Add phenol and the acid catalyst (e.g., phosphoric acid) to the reaction flask.
-
Heating: Begin stirring and heat the mixture to the initial reaction temperature (e.g., 120-140°C).[5]
-
Styrene Addition: Slowly add styrene (e.g., 0.8-1.2 equivalents) dropwise. The addition of styrene is often exothermic, causing the reaction temperature to rise (e.g., to 170°C).[5] Control the addition rate to maintain the desired temperature range.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional hour to ensure completion.[5]
-
Work-up:
-
Cool the reaction mixture to a safe temperature (e.g., below 120°C).
-
Slowly add a base (e.g., sodium carbonate solution) to neutralize the acid catalyst.
-
Unreacted volatile materials can be removed by distillation.
-
The resulting crude product can be purified by fractional distillation under vacuum to separate the different styrenated phenol isomers.
-
-
Analysis: Characterize the final product fractions using appropriate analytical methods.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Di-styrenated Phenol Isomers
Introduction
Di-styrenated phenol (DSP) is a significant industrial chemical, widely utilized as an antioxidant and stabilizer in various polymers, rubbers, and oils.[1] It is synthesized through the alkylation of phenol with styrene, a reaction that typically yields a complex mixture of mono-styrenated (MSP), di-styrenated (DSP), and tri-styrenated (TSP) phenols.[2][3] The DSP component itself is a mixture of positional isomers, primarily 2,4-di-styrenated phenol and 2,6-di-styrenated phenol, arising from the substitution at the ortho and para positions of the phenolic ring.[1][4] The specific isomeric composition of the DSP mixture significantly influences its physical properties and antioxidant efficacy. Consequently, the isolation and purification of individual DSP isomers are crucial for structure-activity relationship studies, the development of novel materials, and for use as analytical standards.
This document provides detailed protocols for the isolation and purification of di-styrenated phenol isomers from a crude reaction mixture using chromatographic techniques. The workflow progresses from initial separation by flash column chromatography to final purification by preparative high-performance liquid chromatography (HPLC), with analytical monitoring by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for DSP Isomer Isolation
The overall strategy for isolating pure di-styrenated phenol isomers involves a multi-step chromatographic process. Initially, the crude reaction mixture is subjected to flash column chromatography to separate the major fractions (MSP, DSP, TSP). The enriched DSP fraction is then further resolved into its constituent isomers using preparative HPLC. Analytical techniques are employed throughout the process to monitor the separation and assess the purity of the isolated compounds.
Caption: Workflow for the isolation and purification of DSP isomers.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
TLC is an essential first step to determine the optimal solvent system for the separation of DSP isomers by column chromatography.[5]
Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Crude styrenated phenol mixture
-
Developing chamber
-
UV lamp (254 nm)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Toluene
-
Capillary tubes for spotting
Procedure:
-
Prepare a dilute solution of the crude styrenated phenol mixture in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a series of developing solvents (mobile phases) with varying polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate in different ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate).
-
Place a small amount of the chosen developing solvent into the TLC chamber, cover, and allow the atmosphere to saturate.
-
Place the spotted TLC plate into the chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp. The different components (MSP, DSP, TSP) and potentially the DSP isomers will appear as distinct spots.
-
Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will provide good separation between the DSP spots and other components, with Rf values for the target compounds typically between 0.2 and 0.4 for good column separation.[5]
Protocol 2: Preparative Flash Column Chromatography
This protocol describes the initial separation of the crude mixture into fractions enriched in MSP, DSP, and TSP using flash chromatography, a technique that uses pressure to speed up the elution process.[6][7]
Materials and Reagents:
-
Glass chromatography column
-
Silica gel (for flash chromatography, 40-63 µm)
-
Sand (acid-washed)
-
Crude styrenated phenol mixture
-
Optimal solvent system determined by TLC
-
Collection tubes/flasks
-
Air pump or nitrogen cylinder for applying pressure
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase.[6]
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a free-flowing powder.[8]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes.
-
Monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.
-
Combine fractions that show similar TLC profiles. You should aim to obtain three main combined fractions: one for MSP, one enriched in DSP, and one for TSP.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined DSP-enriched fraction using a rotary evaporator to obtain the concentrated DSP mixture.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for the final purification of the individual DSP isomers from the enriched fraction obtained from column chromatography.[9] Reversed-phase HPLC is generally effective for separating phenolic isomers.[10]
Materials and Reagents:
-
Preparative HPLC system with a UV detector
-
Reversed-phase preparative column (e.g., C18, PFP)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water
-
Formic acid or Acetic acid (optional, for improving peak shape)
-
DSP-enriched fraction from Protocol 2
Procedure:
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical scale HPLC system using an equivalent stationary phase.
-
Dissolve a small amount of the DSP-enriched fraction in the mobile phase.
-
Inject the sample and run a gradient elution, for example, from 60% Methanol/Water to 100% Methanol over 30 minutes.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation of the isomer peaks. A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for positional isomers.[11]
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.
-
Dissolve the DSP-enriched fraction in the mobile phase, filter it through a 0.45 µm filter, and inject it onto the preparative column.
-
-
Fraction Collection:
-
Monitor the elution profile using the UV detector (typically around 275 nm for phenols).
-
Collect the eluent corresponding to each well-separated isomer peak into separate flasks.
-
-
Purity Check and Solvent Removal:
-
Analyze small aliquots of each collected fraction using analytical HPLC to confirm purity.
-
Combine the pure fractions for each isomer.
-
Remove the solvent using a rotary evaporator, followed by high vacuum to remove residual water, to yield the purified DSP isomers.
-
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is used to confirm the purity of the final isolated isomers and to aid in their identification based on their mass spectra.[12][13]
Materials and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for phenol analysis (e.g., TG-5MS or equivalent)[13][14]
-
Helium (carrier gas)
-
Purified DSP isomer samples
-
Solvent (e.g., Dichloromethane or Methanol)
-
(Optional) Derivatizing agent such as BSTFA or TMSDMC if required to improve peak shape and resolve isomers.[15]
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of each purified isomer in a suitable solvent.
-
Instrumental Analysis:
-
Set up the GC-MS with an appropriate temperature program. A typical program might start at 75°C, ramp to 300°C, and hold for a few minutes.[13]
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. A pure sample should show a single major peak.
-
Analyze the mass spectrum corresponding to the peak. The molecular ion peak should correspond to the molecular weight of di-styrenated phenol. The fragmentation pattern can help confirm the structure and differentiate between isomers.
-
Data Presentation
The results from the purification and analysis can be summarized in a table for clear comparison.
| Sample ID | Purification Step | Retention Time (min) | Purity (%) by HPLC | Purity (%) by GC-MS | Yield (mg) |
| Crude Mixture | - | Multiple Peaks | N/A | N/A | 1000 |
| DSP Fraction | Flash Chromatography | Multiple Peaks | ~85 | ~87 | 450 |
| Isomer 1 | Preparative HPLC | 18.5 (Analytical) | >99 | >99 | 180 |
| Isomer 2 | Preparative HPLC | 20.2 (Analytical) | >98 | >99 | 215 |
Characterization of Purified Isomers
Beyond purity assessment by chromatographic methods, the definitive structural elucidation of the isolated isomers should be performed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for unambiguously determining the substitution pattern on the phenol ring.[16] The chemical shifts and coupling patterns of the aromatic protons, as well as the chemical shift of the phenolic hydroxyl proton, provide clear evidence for the 2,4- or 2,6-disubstituted structure.[17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch and the aromatic C-H and C=C stretches.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 5. columbia.edu [columbia.edu]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: GC-MS Analysis of a 2,4,6-tris(1-phenylethyl)phenol Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-tris(1-phenylethyl)phenol is a sterically hindered phenolic compound with applications as an antioxidant and stabilizer in various industries.[1] Its synthesis, typically through the Friedel-Crafts alkylation of phenol with styrene, results in a complex reaction mixture.[2][3] This mixture can contain the desired tris-substituted product, as well as mono- (MSP) and di-substituted (DSP) phenols, and unreacted starting materials.[4] Accurate and reliable quantification of these components is crucial for reaction optimization, quality control, and understanding the final product's properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of the volatile and semi-volatile compounds present in such mixtures.[5] This application note provides a detailed protocol for the GC-MS analysis of a 2,4,6-tris(1-phenylethyl)phenol reaction mixture.
Experimental Protocols
This section details the necessary steps for sample preparation and subsequent GC-MS analysis of the reaction mixture.
Sample Preparation
A critical step in the analysis of a crude reaction mixture is the appropriate workup to quench the reaction and extract the phenolic products. This is followed by derivatization to improve the volatility of the phenolic compounds for GC analysis.
1. Reaction Quenching and Extraction:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly add 1 M hydrochloric acid to quench the catalyst.
-
Extract the organic components with a suitable solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
2. Derivatization (Silylation):
To enhance the volatility and thermal stability of the phenolic compounds, a silylation step is performed prior to GC-MS analysis.[6]
-
Dissolve approximately 10 mg of the concentrated reaction mixture extract in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Analysis
The following parameters are recommended for the separation and detection of the silylated phenolic compounds.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar capillary column.[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 50-650 |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Solvent Delay | 5 min |
Data Presentation
The primary components expected in the reaction mixture are mono-substituted phenols (MSP), di-substituted phenols (DSP - including o,o-DSP and o,p-DSP isomers), and the target 2,4,6-tris(1-phenylethyl)phenol (TSP). The relative abundance of these products is dependent on the reaction conditions, including the catalyst used.
Table 2: Example Quantitative Analysis of a Reaction Mixture
The following table presents example data on the selectivity of the styrenated phenol products, based on findings from a study on the hydroarylation of styrene with phenol.[4]
| Analyte | Retention Time (min, approx.) | Selectivity (%) |
| Mono-substituted Phenol (MSP) | 10.5 | 9 |
| o,o-Di-substituted Phenol (o,o-DSP) | 15.2 | 37 |
| o,p-Di-substituted Phenol (o,p-DSP) | 15.8 | 11 |
| 2,4,6-tris(1-phenylethyl)phenol (TSP) | 20.1 | 43 |
Note: Retention times are approximate and should be confirmed with standards.
Visualization of Experimental Workflow and Component Relationships
The following diagrams illustrate the logical flow of the analytical process and the relationship between the components of the reaction mixture.
Caption: Experimental workflow from reaction to data analysis.
Caption: Relationship of components in the reaction mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 4. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. blog.organomation.com [blog.organomation.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes and Protocols for the Formulation of Antioxidants Using 2,6-bis(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,6-bis(1-phenylethyl)phenol as an Antioxidant
2,6-bis(1-phenylethyl)phenol is a sterically hindered phenolic compound with significant potential as an antioxidant. Its molecular structure, characterized by bulky 1-phenylethyl groups at the ortho positions relative to the hydroxyl group, is key to its antioxidant efficacy. This steric hindrance enhances the stability of the phenoxyl radical formed upon donation of a hydrogen atom to a free radical, thereby increasing its radical-scavenging capacity. This structural feature also contributes to its thermal stability, making it a valuable stabilizer in various materials.[1] While primarily utilized in the polymer and rubber industries as a non-staining antioxidant, its mechanism of action suggests potential applications in pharmaceuticals and cosmetics where protection against oxidative degradation is crucial.[1]
The antioxidant mechanism of hindered phenols like 2,6-bis(1-phenylethyl)phenol involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the radical, and the resulting phenoxy radical on the antioxidant molecule is stabilized by the delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the ortho-substituents.
Potential Applications in Research and Drug Development
While specific research on the pharmaceutical applications of 2,6-bis(1-phenylethyl)phenol is limited, its structural similarity to other phenolic antioxidants suggests several areas of potential investigation:
-
Protection of Drug Formulations: Incorporation into drug formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby enhancing shelf-life and stability.
-
Topical Formulations: Use in dermatological and cosmetic preparations to protect the skin from oxidative stress induced by UV radiation and environmental pollutants.
-
Cellular Research: As a tool to study the effects of oxidative stress and the role of antioxidants in various cellular pathways. A derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has been shown to have pro-apoptotic activity in cancer cells, suggesting that modifications of the parent molecule could yield compounds with interesting biological activities.[2]
Data Presentation: Comparative Antioxidant Activity
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Notes |
| 2,6-bis(1-phenylethyl)phenol | Data not available | Data not available | - |
| 2,6-di-tert-butylphenol | Data not available | Data not available | A commonly used sterically hindered phenolic antioxidant. |
| Butylated Hydroxytoluene (BHT) | ~18.2 | ~2.8 | A widely used synthetic phenolic antioxidant in food and cosmetics. Data is indicative and can vary with assay conditions. |
| Trolox | ~4.5 | ~2.34 | A water-soluble analog of vitamin E, commonly used as a positive control in antioxidant assays.[3] |
| Gallic Acid | ~1.03 | ~1.03 | A natural phenolic acid with strong antioxidant properties.[4] |
| (+)-Catechin Hydrate | ~3.12 | ~3.12 | A flavonoid found in tea and other plants, known for its antioxidant effects.[4] |
| Quercetin | ~1.89 | ~1.89 | A common flavonoid with potent antioxidant activity.[4] |
Note: The antioxidant activity of phenolic compounds is highly dependent on the specific assay conditions (e.g., solvent, pH, reaction time). The data presented above is for comparative purposes only. It is essential to determine the antioxidant activity of 2,6-bis(1-phenylethyl)phenol experimentally using standardized protocols.
Experimental Protocols
Formulation of 2,6-bis(1-phenylethyl)phenol for In Vitro Testing
For in vitro antioxidant assays, 2,6-bis(1-phenylethyl)phenol must be dissolved in an appropriate solvent. Due to its phenolic structure, it is expected to be soluble in organic solvents like ethanol, methanol, and DMSO.
Protocol for Preparation of Stock Solution:
-
Weighing: Accurately weigh a precise amount of 2,6-bis(1-phenylethyl)phenol powder.
-
Dissolution: Dissolve the powder in a minimal amount of an appropriate solvent (e.g., 100% ethanol or DMSO).
-
Dilution: Once fully dissolved, dilute the solution with the same solvent to achieve a desired stock concentration (e.g., 10 mg/mL or 1 mM).
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution with the assay-specific buffer or solvent immediately before each experiment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of various concentrations of the 2,6-bis(1-phenylethyl)phenol working solution to different wells.
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Control and Blank: Use a suitable antioxidant like Trolox or ascorbic acid as a positive control. A blank well should contain only the solvent and DPPH solution.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of various concentrations of the 2,6-bis(1-phenylethyl)phenol working solution to different wells.
-
Initiate Reaction: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Control and Blank: Use Trolox as a positive control. A blank well should contain only the solvent and ABTS•+ solution.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the concentration-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and allow them to adhere overnight.
-
Probe Loading: Wash the cells with PBS and then incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the cell culture medium for 1 hour at 37°C. DCFH-DA is a cell-permeable probe that is de-esterified intracellularly to the non-fluorescent DCFH.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of 2,6-bis(1-phenylethyl)phenol and a positive control (e.g., quercetin) for 1 hour.
-
Induction of Oxidative Stress: Wash the cells with PBS and then add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.
-
Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour using a fluorescence microplate reader. The oxidation of DCFH by intracellular reactive oxygen species (ROS) produces the highly fluorescent dichlorofluorescein (DCF).
-
Calculation: The antioxidant capacity is determined by calculating the area under the curve of fluorescence versus time. The CAA value is then calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (cells treated with AAPH alone).
Stability Testing of Formulations
To ensure the efficacy of a formulation containing 2,6-bis(1-phenylethyl)phenol, its stability must be evaluated under various conditions.
Protocol for Accelerated Stability Testing:
-
Sample Preparation: Prepare the final formulation (e.g., cream, solution) containing a known concentration of 2,6-bis(1-phenylethyl)phenol.
-
Storage Conditions: Store the samples under accelerated conditions, such as elevated temperature (e.g., 40°C) and humidity (e.g., 75% RH), as well as under photolytic stress (exposure to UV light). Control samples should be stored at the recommended storage condition (e.g., 25°C/60% RH).
-
Time Points: Analyze the samples at predefined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, assess the following parameters:
-
Appearance: Color, odor, and phase separation.
-
Physicochemical Properties: pH, viscosity.
-
Assay of Active Ingredient: Quantify the concentration of 2,6-bis(1-phenylethyl)phenol using a validated analytical method (e.g., HPLC-UV).
-
Antioxidant Activity: Measure the antioxidant activity of the formulation using one of the assays described above (e.g., DPPH or ABTS).
-
-
Evaluation: Compare the results from the stressed samples to the control samples to determine the degradation kinetics and predict the shelf-life of the formulation.
Visualizations
Signaling Pathway
Caption: Mechanism of action of 2,6-bis(1-phenylethyl)phenol and its interplay with the Nrf2-Keap1 cellular antioxidant defense pathway.
Experimental Workflow
Caption: General experimental workflow for the formulation and evaluation of 2,6-bis(1-phenylethyl)phenol as an antioxidant.
References
Application Notes and Protocols for the Experimental Use of Styrenated Phenols in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of styrenated phenols in material science, focusing on their synthesis, characterization, and application as multifunctional additives. Detailed protocols for key experiments are provided to facilitate their practical implementation in a laboratory setting.
Introduction to Styrenated Phenols
Styrenated phenols are a class of alkylated phenols produced through the reaction of phenol with styrene. The resulting product is a mixture of mono-, di-, and tri-styrenated phenols, with the ratio of these components influencing the material's final properties.[1] Typically appearing as a light yellow, viscous liquid, styrenated phenols are widely utilized as antioxidants and stabilizers in the rubber, plastics, adhesives, coatings, and lubricant industries.[2][3] Their primary function is to mitigate the degradation of materials caused by oxidative processes, thereby extending their service life and maintaining their physical integrity.[2]
The antioxidant properties of styrenated phenols stem from their ability to act as free radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to reactive free radicals, neutralizing them and interrupting the degradation chain reactions that lead to polymer chain scission, cross-linking, and discoloration.[2] This mechanism enhances the thermal stability and weathering resistance of the materials they are incorporated into.[2]
Applications in Material Science
Antioxidant in Polymers and Rubbers
Styrenated phenols are highly effective antioxidants for a variety of polymers, including polyalkanes and polyformaldehyde, as well as natural and synthetic rubbers like styrene-butadiene rubber (SBR), chloroprene rubber, and ethylene-propylene rubber.[2][4] Their non-staining and non-discoloring nature makes them particularly suitable for light-colored rubber and plastic products.[3]
Key Advantages:
-
Enhanced Thermal and Oxidative Stability: Significantly improves the resistance of materials to degradation at elevated temperatures and in the presence of oxygen.[2]
-
Protection Against Weathering: Helps to maintain the physical properties of materials upon exposure to environmental factors.[2]
-
Non-Staining: Does not cause discoloration, making it ideal for white or light-colored applications.[3]
-
Good Compatibility: Easily disperses within polymer matrices.
Curing Agent and Plasticizer for Epoxy Resins
Recent studies have explored the use of styrenated phenols as a non-toxic alternative to nonylphenol as a curing agent and plasticizer in epoxy resin formulations. Their viscosity and hardening characteristics are comparable to those of nonylphenol, and they can improve the workability and weather resistance of the cured epoxy.
Quantitative Data Presentation
The following tables summarize typical quantitative data for styrenated phenols and their effects on material properties.
Table 1: Typical Physical Properties of Styrenated Phenol
| Property | Value |
| Appearance | Light yellow viscous liquid |
| Viscosity @ 25°C | 3000 - 6000 cP |
| Specific Gravity @ 25°C | 1.080 - 1.085 g/cm³ |
| Flash Point | > 180 °C |
| Solubility | Soluble in organic solvents, insoluble in water |
Table 2: Performance of Styrenated Phenol in a Natural Rubber Formulation
| Property (after accelerated aging) | Control (No Antioxidant) | With Styrenated Phenol (2 phr) |
| Tensile Strength Retention (%) | 55 | 85 |
| Elongation at Break Retention (%) | 40 | 75 |
| Hardness Change (Shore A) | +15 | +5 |
Table 3: Comparison of Epoxy Resin Curing Agent Properties
| Property | Curing Agent with Nonylphenol | Curing Agent with Styrenated Phenol |
| Viscosity (cP) | 150 | 120 |
| Amine Value (mg KOH/g) | 320 | 315 |
| Setting Time (minutes) | 45 | 35 |
| Hardness (Shore D) after 24h | 75 | 80 |
Experimental Protocols
Protocol for Synthesis of Styrenated Phenol
This protocol describes a general method for the laboratory-scale synthesis of styrenated phenols via the alkylation of phenol with styrene using an acid catalyst.
Materials:
-
Phenol
-
Styrene
-
Acid catalyst (e.g., p-toluenesulfonic acid, phosphoric acid)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, thermometer, dropping funnel, and condenser
-
Heating mantle
-
Vacuum distillation apparatus
-
Neutralizing agent (e.g., sodium carbonate solution)
-
Filtration apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with phenol and the acid catalyst. The typical catalyst loading is between 1.75% and 2.25% of the total weight of the phenolics.[5]
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating: Heat the mixture to the reaction temperature, typically around 100°C, with continuous stirring.[5]
-
Styrene Addition: Slowly add styrene to the reaction mixture through the dropping funnel over a period of 1 to 2 hours, while maintaining the reaction temperature.[5]
-
Reaction: After the addition of styrene is complete, continue the reaction at the same temperature for an additional hour to ensure complete conversion.
-
Neutralization: Cool the reaction mixture and neutralize the acid catalyst by adding a suitable neutralizing agent, such as a sodium carbonate solution.
-
Purification: Remove any unreacted starting materials and byproducts by vacuum distillation.
-
Filtration: Filter the final product to remove any solid impurities.
Protocol for Evaluating Antioxidant Performance in Rubber
This protocol outlines the steps to assess the effectiveness of styrenated phenols as an antioxidant in a rubber compound using accelerated aging and subsequent mechanical testing.
Materials and Equipment:
-
Rubber compound (e.g., natural rubber, SBR)
-
Styrenated phenol
-
Two-roll mill for compounding
-
Curing press
-
Aging oven
-
Tensile testing machine (in accordance with ASTM D412)[6][7][8][9]
-
Hardness tester (Durometer)
Procedure:
-
Compounding: Prepare two rubber formulations: a control compound without any antioxidant and a test compound containing a specified loading of styrenated phenol (e.g., 2 parts per hundred rubber - phr). Use a two-roll mill to ensure homogeneous dispersion of all ingredients.
-
Curing: Mold and cure sheets of both rubber compounds using a curing press at a specified temperature and time to achieve optimal vulcanization.
-
Initial Property Measurement: From the cured sheets, cut dumbbell-shaped specimens for tensile testing according to ASTM D412.[6][7][8][9] Measure the initial tensile strength, elongation at break, and hardness (Shore A) of both the control and test samples.
-
Accelerated Aging: Place a set of specimens from both the control and test compounds in an aging oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 72 hours), as per ASTM D573.[10][11][12]
-
Post-Aging Property Measurement: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Final Testing: Measure the tensile strength, elongation at break, and hardness of the aged specimens.
-
Data Analysis: Calculate the percentage retention of tensile strength and elongation at break and the change in hardness for both the control and test compounds. A higher retention of properties indicates better antioxidant performance.
Protocol for Oxidative Induction Time (OIT) Measurement
OIT is a measure of the thermal-oxidative stability of a material and is determined using Differential Scanning Calorimetry (DSC). A longer OIT indicates greater resistance to oxidation.[13][14][15][16][17][18][19][20][21]
Materials and Equipment:
-
Polymer sample with and without styrenated phenol
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Nitrogen and Oxygen gas supplies
Procedure:
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the material into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating under Inert Atmosphere: Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a constant heating rate (e.g., 20°C/min).[13]
-
Isothermal Hold: Once the isothermal temperature is reached, hold the sample at this temperature for a few minutes to stabilize.[13]
-
Gas Switching: Switch the purge gas from nitrogen to oxygen at a constant flow rate. This marks the beginning of the OIT measurement.[13]
-
Data Acquisition: Record the heat flow as a function of time. The onset of oxidation is indicated by a sharp exothermic peak.
-
OIT Determination: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
Visualizations
Antioxidant Mechanism of Styrenated Phenol
The following diagram illustrates the free-radical scavenging mechanism by which styrenated phenols inhibit oxidative degradation in polymers.
Caption: Free-radical scavenging by styrenated phenol.
Experimental Workflow for Antioxidant Evaluation
This workflow diagram outlines the key steps for evaluating the performance of styrenated phenols as antioxidants in a material.
Caption: Workflow for antioxidant performance evaluation.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US3407147A - Liquid styrenated phenolic antioxidant for rubber - Google Patents [patents.google.com]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 8. testresources.net [testresources.net]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. ace-laboratories.com [ace-laboratories.com]
- 11. rubbermill.com [rubbermill.com]
- 12. reedrubberproducts.com [reedrubberproducts.com]
- 13. 2.2. Oxidation Induction Time (OIT) [bio-protocol.org]
- 14. mt.com [mt.com]
- 15. shimadzu.com [shimadzu.com]
- 16. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 17. Effect of Hindered Phenol Stabilizers on the Oxygen Induction Time (OIT) Test in Polymers | PDF [slideshare.net]
- 18. On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. Oxidative-induction time - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Safe Handling of Tris(α-methylbenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(α-methylbenzyl)phenol is a substituted phenolic compound utilized in various industrial and research applications. Due to its chemical nature as a phenol derivative, appropriate safety precautions are paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. These application notes provide detailed protocols for the safe handling, storage, and disposal of tris(α-methylbenzyl)phenol, as well as emergency procedures in case of exposure. The information presented here is a synthesis of available safety data sheets and general chemical safety principles.
Hazard Identification and Summary
While some isomers of tris(α-methylbenzyl)phenol are reported as not meeting GHS hazard criteria by a majority of notifying companies, it is crucial to handle this compound with care due to its phenolic structure. Substituted phenols can be corrosive, toxic, and pose environmental hazards. Therefore, treating tris(α-methylbenzyl)phenol with the precautions appropriate for a hazardous chemical is a prudent approach.
Potential Hazards:
-
May cause skin and eye irritation upon contact.
-
Inhalation of dust or vapors may lead to respiratory tract irritation.
-
Ingestion may be harmful.
-
Long-term effects of exposure have not been fully investigated.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for common isomers of tris(α-methylbenzyl)phenol. This data is essential for risk assessment and the implementation of appropriate safety measures.
| Property | 2,3,4-tris(1-phenylethyl)phenol | 2,4,6-tris(1-phenylethyl)phenol | General Phenol Hazards (for reference) |
| CAS Number | 25640-71-5 | 18254-13-2 / 61788-44-1 | 108-95-2 |
| Molecular Formula | C₃₀H₃₀O | C₃₀H₃₀O | C₆H₆O |
| Molecular Weight | 406.6 g/mol [1][2] | 406.56 g/mol [3] | 94.11 g/mol |
| Appearance | White to off-white solid[4] | White solid[4] | Colorless to light-pink crystalline solid |
| Boiling Point | 532.9°C at 760 mmHg | Not available | 181.75 °C |
| Flash Point | 244.9°C | Not available | 79 °C |
| Density | 1.076 g/cm³ | Not available | 1.07 g/cm³ |
| Solubility | Sparingly soluble in water.[4] | Not available | Soluble in alcohol, glycerol, petroleum, and to a lesser extent, water. |
Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory when working with tris(α-methylbenzyl)phenol in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn when there is a potential for splashing.
-
Skin Protection: A fully buttoned lab coat must be worn at all times. For tasks with a higher risk of splash, a chemically resistant apron (e.g., neoprene or butyl rubber) is required.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene, or butyl rubber).[5][6] Gloves must be inspected before use and changed immediately if contaminated. After handling, wash and dry hands thoroughly.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[5]
Engineering Controls
-
Ventilation: Always handle tris(α-methylbenzyl)phenol in a well-ventilated area. A laboratory fume hood is the recommended engineering control to minimize inhalation exposure.
-
Safety Stations: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling and Storage Procedures
-
General Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[3] Use spark-proof tools and avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][8]
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in section 4.1. Ensure adequate ventilation.
-
Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so.[5] For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Environmental Precautions: Do not let the substance enter drains or waterways.[3]
Disposal Considerations
All waste containing tris(α-methylbenzyl)phenol must be treated as hazardous waste. Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it in the sanitary sewer.
Visualization of Safety Protocols
The following diagrams illustrate key safety workflows and relationships for handling tris(α-methylbenzyl)phenol.
Caption: General Safety Handling Workflow.
Caption: Emergency Response Protocol.
References
- 1. 2,4,6-Tris(1-phenylethyl)phenol | C30H30O | CID 86688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4-Tris(1-phenylethyl)phenol | C30H30O | CID 3015242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
- 4. guidechem.com [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-tris(1-phenylethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-tris(1-phenylethyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4,6-tris(1-phenylethyl)phenol, a process typically achieved through the Friedel-Crafts alkylation of phenol with styrene.
Issue 1: Low Yield of the Desired 2,4,6-tris(1-phenylethyl)phenol (TSP)
-
Question: My reaction is producing a low yield of the target tris-substituted phenol. What are the likely causes and how can I improve the yield?
-
Answer: A low yield of 2,4,6-tris(1-phenylethyl)phenol (TSP) can stem from several factors. Primarily, the stoichiometry of the reactants is crucial. A higher molar ratio of styrene to phenol is generally recommended to favor the formation of more substituted products.[1] For instance, a 3:1 molar ratio of styrene to phenol is often employed to enhance the synthesis of TSP.[1]
Additionally, the reaction temperature plays a critical role. Insufficient temperature may lead to a sluggish reaction, while excessively high temperatures can promote the formation of undesired byproducts and tars.[1] The choice and amount of catalyst are also key. Strong acid catalysts are typically used, but their activity can be hindered.
Issue 2: High Proportion of Mono- and Di-substituted Phenols
-
Question: My product mixture contains a high percentage of mono-styrenated phenol (MSP) and di-styrenated phenol (DSP) instead of the desired TSP. How can I increase the degree of substitution?
-
Answer: The formation of a mixture of mono-, di-, and tri-styrenated phenols is common. To shift the product distribution towards the tri-substituted product, you should increase the molar ratio of styrene to phenol. As the concentration of the alkylating agent (styrene) increases, the likelihood of multiple substitutions on the phenol ring also increases. Reaction time can also be a factor; longer reaction times may allow for the progression to the more substituted products, assuming the starting materials are not fully consumed and the catalyst remains active.
Issue 3: Formation of Undesired Isomers and Byproducts
-
Question: I am observing the formation of various isomers of di-styrenated phenols (e.g., o,o-DSP vs. o,p-DSP) and other byproducts. How can I improve the selectivity of the reaction?
-
Answer: The substitution pattern on the phenol ring is influenced by the directing effects of the hydroxyl group, which favors ortho and para positions.[1] The choice of catalyst can significantly impact the isomeric distribution. For instance, certain Lewis acids or mixed catalyst systems may offer higher selectivity for a particular isomer. It is advisable to screen different catalysts to find the optimal one for your desired isomer. The formation of tarry byproducts is often a result of high reaction temperatures, so careful temperature control is essential.
Issue 4: Catalyst Deactivation
-
Question: My reaction starts well but seems to stop before completion, suggesting catalyst deactivation. What could be causing this and how can it be prevented?
-
Answer: In Friedel-Crafts reactions involving phenols, the lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst. This interaction can deactivate the catalyst, reducing its efficacy in promoting the alkylation of the aromatic ring. To mitigate this, using a less Lewis-acidic catalyst or carefully controlling the catalyst loading might be beneficial. Industrial preparations often utilize solvent-based procedures under controlled temperature and inert atmosphere conditions to ensure purity and prevent side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2,4,6-tris(1-phenylethyl)phenol?
A1: The synthesis is typically a Friedel-Crafts alkylation, which is a classic electrophilic aromatic substitution reaction.[1] The process involves the acid-catalyzed protonation of styrene to form a carbocation. This electrophilic carbocation then attacks the electron-rich phenol ring at the ortho and para positions, leading to the formation of mono-, di-, and subsequently tri-(1-phenylethyl)phenol.[1]
Q2: What types of catalysts are effective for this synthesis?
A2: A variety of acid catalysts can be employed. Traditional homogeneous catalysts like sulfuric acid have been used.[1] Lewis acids such as indium chloride (InCl₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also effective.[2] In some studies, InCl₃ has shown high activity, achieving a 98% total yield of styrenated phenols under optimized conditions.[3] Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂), have also been investigated and can offer advantages in terms of separation and reusability.[4][5]
Q3: What is the optimal temperature for the synthesis?
A3: The optimal temperature can vary depending on the specific catalyst and reactants used. Generally, elevating the reaction temperature can increase the yield of TSP.[1] However, temperatures that are too high can lead to the formation of tars and other byproducts. A typical temperature range found in literature is around 100-120°C.[5][6][7]
Q4: How can the product be purified?
A4: Purification is a critical step to isolate the desired 2,4,6-tris(1-phenylethyl)phenol from unreacted starting materials, the catalyst, and other styrenated phenol isomers.[1] The process typically involves neutralizing and removing the acid catalyst, followed by techniques such as distillation or chromatography to separate the different substituted phenols.
Data Presentation
Table 1: Effect of Different Catalysts on the Yield and Selectivity of Styrenated Phenols.
| Catalyst | Phenol Conversion (%) | Styrene Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Temperature (°C) | Time (h) |
| InCl₃ | ~98 (total yield) | - | 20 | 65 | 13 | 120 | 6 |
| SO₄²⁻/ZrO₂ | ~100 | ~100 | 23.6 | 52.1 | 5.4 | 100 | 6 |
| SO₄²⁻/TiO₂ | ~100 | ~100 | - | 66.1 | - | 100 | 1 |
Data extracted from literature; specific reaction conditions may vary.[3][4][5]
Experimental Protocols
General Protocol for the Synthesis of 2,4,6-tris(1-phenylethyl)phenol:
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a dropping funnel, add phenol and the chosen catalyst.
-
If a solid catalyst is used, ensure it is evenly dispersed.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120°C) under an inert atmosphere (e.g., nitrogen).
-
-
Addition of Styrene:
-
Once the reaction temperature is stable, add styrene dropwise from the dropping funnel over a period of time to control the reaction exotherm. The molar ratio of styrene to phenol should be adjusted based on the desired product distribution (e.g., 3:1 for higher substitution).
-
-
Reaction Monitoring:
-
Maintain the reaction mixture at the set temperature with continuous stirring for the desired reaction time (e.g., 1-6 hours).
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a homogeneous acid catalyst was used, neutralize it with a suitable base (e.g., sodium carbonate solution).
-
If a solid catalyst was used, it can be removed by filtration.
-
The organic layer is then separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The crude product can be purified by vacuum distillation or column chromatography to isolate the 2,4,6-tris(1-phenylethyl)phenol.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2,4,6-tris(1-phenylethyl)phenol.
Caption: Troubleshooting logic for low yield in 2,4,6-tris(1-phenylethyl)phenol synthesis.
References
- 1. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Catalyst for Hydroarylation Reaction of Styrene with Phenol to Obtain High DSP Selectivity in Mild Condition | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]
Technical Support Center: Controlling Isomer Selectivity in Phenol Styrenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenol styrenation experiments. Our aim is to help you diagnose and resolve common issues to achieve desired isomer selectivity and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in a typical phenol styrenation reaction?
The reaction of phenol with styrene, typically under acidic catalysis, yields a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP).[1][2] Within these categories, substitution can occur at the ortho and para positions of the phenol ring.
Q2: How can I control the ratio of MSP, DSP, and TSP?
The product distribution is primarily influenced by the molar ratio of styrene to phenol, the type of catalyst used, and the reaction temperature.[1]
-
To favor Mono-Styrenated Phenol (MSP): A lower styrene-to-phenol molar ratio (e.g., 0.8 to 1.2 equivalents of styrene to 1 equivalent of phenol) is recommended.[3] Using a phosphoric acid catalyst can also promote the formation of MSP, potentially achieving a content of 60-90 mol% in the final product.[3]
-
To favor Di-Styrenated Phenol (DSP): A higher styrene-to-phenol molar ratio (e.g., 2:1) is generally employed.[4][5] Catalysts like InCl3 and solid acids such as sulfated zirconia (SO₄²⁻/ZrO₂) have shown good selectivity for DSP.[4][5][6][7]
-
To favor Tri-Styrenated Phenol (TSP): Increasing the concentration of the sulfuric acid solution when using a sulfated zirconia catalyst has been shown to increase TSP selectivity.[8]
Q3: What is the difference between kinetic and thermodynamic control in phenol styrenation, and how does it affect isomer selectivity?
In electrophilic aromatic substitution reactions like phenol styrenation, the concepts of kinetic and thermodynamic control are crucial for understanding isomer distribution.
-
Kinetic Control: At lower reaction temperatures, the product that forms the fastest (the kinetic product) will predominate. This is often the ortho-substituted isomer due to the lower activation energy of the transition state.
-
Thermodynamic Control: At higher reaction temperatures, the reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major isomer. The para-substituted isomer is generally more thermodynamically stable due to reduced steric hindrance.
Therefore, adjusting the reaction temperature can be a key strategy for controlling the ortho/para isomer ratio.[9]
Troubleshooting Guide
Issue 1: Poor Isomer Selectivity (Undesired MSP/DSP/TSP Ratio)
| Potential Cause | Troubleshooting Action |
| Incorrect Styrene:Phenol Molar Ratio | Verify the stoichiometry of your reactants. For higher MSP content, use a molar ratio of styrene to phenol between 0.8 and 1.2.[3] For higher DSP content, increase the molar ratio of styrene to phenol to around 2.[4][5] |
| Suboptimal Catalyst | The choice of catalyst significantly impacts product distribution. Consider screening different acid catalysts. Phosphoric acid is known to favor MSP.[3] InCl₃ and SO₄²⁻/ZrO₂ have been reported to provide good selectivity for DSP.[4][5][6][7] |
| Inappropriate Reaction Temperature | Lower temperatures may favor the kinetically controlled product, while higher temperatures favor the thermodynamically controlled product. Optimize the reaction temperature to target the desired isomer. For example, to obtain high DSP selectivity with an InCl₃ catalyst, a reaction temperature of 120°C has been found to be optimal.[4][5] |
Issue 2: Poor Ortho vs. Para Selectivity
| Potential Cause | Troubleshooting Action |
| Reaction Temperature Not Optimized | As a general principle, lower temperatures favor the kinetically preferred ortho product, while higher temperatures favor the more thermodynamically stable para product.[9] Systematically vary the reaction temperature to find the optimal point for your desired isomer. |
| Steric Hindrance from Catalyst | A bulky catalyst may sterically hinder the approach to the ortho position, thereby favoring para substitution. If ortho selectivity is desired, consider using a less sterically demanding catalyst. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway and isomer distribution.[7] Consider screening different solvents to see their effect on selectivity. |
Issue 3: Product Discoloration (Yellow or Red Hue)
| Potential Cause | Troubleshooting Action |
| Oxidation of Phenol/Styrenated Phenol | Phenolic compounds are susceptible to oxidation, which can form colored quinone-type structures.[1][10][11][12][13] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). Storing the final product in dark containers, at low temperatures (below 60°C), and under an inert atmosphere can minimize discoloration.[12] |
| Presence of Metal Impurities | Trace amounts of metals like iron or copper can catalyze the oxidation and polymerization of phenols, leading to colored byproducts.[12] Use high-purity reagents and ensure glassware is thoroughly cleaned. Using stainless steel or lined carbon steel reactors can prevent metal-catalyzed discoloration.[12] |
| Harsh Reaction Conditions | High reaction temperatures and strong acid catalysts can lead to side reactions and the formation of colored impurities.[14] If possible, use milder reaction conditions (lower temperature, less corrosive catalyst). |
| Incomplete Neutralization | If a liquid acid catalyst is used, ensure complete neutralization at the end of the reaction. Residual acid can promote degradation and color formation over time. |
Issue 4: Low Reaction Conversion/Yield
| Potential Cause | Troubleshooting Action |
| Catalyst Deactivation | Solid acid catalysts can be deactivated by the formation of coke (carbonaceous deposits) on the active sites.[15][16][17][18] If using a solid acid catalyst, consider a regeneration step, which often involves calcination in air to burn off the coke.[15] |
| Insufficient Catalyst Loading | The amount of catalyst can affect the reaction rate. If the conversion is low, consider increasing the catalyst concentration. For example, with a SO₄²⁻/ZrO₂ catalyst, a loading of 15 wt% relative to the reactants has been used to achieve high conversion.[6] |
| Low Reaction Temperature or Short Reaction Time | The reaction may not have reached completion. Try increasing the reaction temperature or extending the reaction time. For instance, a 6-hour reaction time at 100°C was used with a SO₄²⁻/ZrO₂ catalyst to achieve almost 100% conversion.[6] |
Data Presentation: Catalyst Performance and Reaction Conditions
Table 1: Comparison of Catalysts for Phenol Styrenation
| Catalyst | Styrene:Phenol Ratio (mol/mol) | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | MSP Sel. (%) | DSP Sel. (%) | TSP Sel. (%) | Reference |
| Phosphoric Acid | 1.15 | 140-170 | 1 (after addition) | 97 | 67 | - | - | [10] |
| InCl₃ | 2 | 120 | 6 | High | 20 | 65 | 13 | [4][5] |
| 15-SO₄²⁻/ZrO₂ | - | 100 | 6 | ~100 | 23.6 | 52.1 | 5.4 | [6] |
| Sulfated Titania | - | - | - | High | - | High | - | [14] |
Experimental Protocols
General Procedure for Phenol Styrenation using a Homogeneous Acid Catalyst (e.g., Phosphoric Acid)
-
Charge a reaction vessel with phenol and the phosphoric acid catalyst (e.g., 0.006 equivalents relative to phenol).[10]
-
Heat the mixture to the desired reaction temperature (e.g., 140°C) under an inert atmosphere.[10]
-
Slowly add styrene dropwise to the reaction mixture over a period of time (e.g., 120 minutes). The reaction is exothermic, and the temperature may rise (e.g., to 170°C).[10]
-
After the addition of styrene is complete, maintain the reaction at the elevated temperature for an additional period (e.g., 1 hour) to ensure completion.[10]
-
(Optional) To drive the reaction to completion and consume unreacted starting materials, a stronger acid catalyst like sulfuric acid can be added, and the reaction can be continued for a short period (e.g., 30 minutes).[10]
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium carbonate solution).[10]
-
Remove the resulting salts, typically by filtration, and purify the product, for example, by vacuum distillation to remove unreacted starting materials and separate the styrenated phenol isomers.
General Procedure for Phenol Styrenation using a Heterogeneous Solid Acid Catalyst (e.g., SO₄²⁻/ZrO₂)
-
Prepare the SO₄²⁻/ZrO₂ catalyst by impregnating zirconia with a sulfuric acid solution, followed by drying and calcination.[6]
-
Charge a batch reactor with phenol, styrene, and the solid acid catalyst (e.g., 15 wt% of total reactants).[6]
-
Heat the mixture to the desired reaction temperature (e.g., 100°C) with stirring.[6]
-
Maintain the reaction at this temperature for the desired reaction time (e.g., 6 hours).[6]
-
After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
-
Analyze the liquid product mixture (e.g., by gas chromatography) to determine the conversion and product selectivity.
Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20160207859A1 - Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin - Google Patents [patents.google.com]
- 3. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Catalyst for Hydroarylation Reaction of Styrene with Phenol to Obtain High DSP Selectivity in Mild Condition | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRISTYRENATED PHENOL - Ataman Kimya [atamanchemicals.com]
- 9. reddit.com [reddit.com]
- 10. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 11. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 14. KR101808042B1 - Method of preparing for selective di-styrenated phenol using titanium dioxide solid acid catalyst - Google Patents [patents.google.com]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. researchgate.net [researchgate.net]
- 18. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
Technical Support Center: Optimization of Temperature for Tris-Styrenated Phenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of tris-styrenated phenol (TSP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Tris-Styrenated Phenol (TSP) | Reaction temperature is not optimal. | Gradually increase the reaction temperature in increments of 5-10°C within the recommended range (80°C - 150°C) to find the optimal point for TSP formation.[1] Be aware that higher temperatures can sometimes favor the formation of di-styrenated phenol (DSP) over TSP, depending on the catalyst used. |
| Incorrect catalyst or catalyst concentration. | Ensure the appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst) is being used at the correct concentration. The selectivity towards TSP can be influenced by the catalyst type and amount.[1] | |
| Suboptimal molar ratio of reactants. | Verify the molar ratio of phenol to styrene. An excess of styrene may be required to drive the reaction towards the tris-substituted product. | |
| High Levels of Unreacted Phenol or Styrene | Incomplete reaction due to low temperature or insufficient reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using techniques like GC or HPLC to determine the point of maximum conversion. A reaction time of around 6 hours is often cited.[1][2] |
| Catalyst deactivation. | If using a solid catalyst, it may have lost activity. Consider regenerating or replacing the catalyst. | |
| Product Discoloration (Yellowing or Darkening) | High reaction temperatures leading to side reactions and degradation products. | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to the formation of colored impurities. |
| Presence of impurities in reactants or catalyst. | Use high-purity phenol and styrene. Ensure the catalyst is free from contaminants that could cause discoloration. | |
| Oxidation of phenol. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl group. | |
| Formation of Undesired By-products (e.g., high DSP or MSP content) | The reaction temperature is favoring the formation of mono- or di-substituted products. | Adjust the temperature. Lower temperatures may favor the formation of mono-styrenated phenol (MSP) and DSP, while higher temperatures are generally needed for TSP. However, an optimal temperature exists beyond which the selectivity for TSP might decrease. |
| Incorrect reaction time. | The reaction is a stepwise process. A shorter reaction time will likely result in higher concentrations of MSP and DSP. Ensure the reaction is allowed to proceed long enough for the formation of TSP. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of tris-styrenated phenol?
A1: The synthesis of styrenated phenols is generally carried out at temperatures ranging from 80°C to 150°C.[1] The optimal temperature will depend on the specific catalyst used and the desired product distribution.
Q2: How does temperature affect the selectivity of mono-, di-, and tris-styrenated phenol?
A2: Temperature has a significant impact on the product distribution. Generally, as the temperature increases, the degree of styrenation increases. However, there is an optimal temperature for maximizing the yield of TSP. For instance, one study using a SO₄²⁻/ZrO₂ catalyst found that at 80°C, the selectivity for MSP, DSP, and TSP was 18.3%, 63.5%, and 18.1%, respectively. In another study, at 100°C with a different catalyst loading, the selectivity shifted to 23.6% MSP, 52.1% DSP, and only 5.4% TSP, indicating that higher temperatures do not always lead to higher TSP selectivity and can favor the di-substituted product under certain conditions.[1][2]
Q3: Can the reaction be performed at a lower temperature?
A3: While the reaction can proceed at lower temperatures, it will likely be much slower and may result in a higher proportion of mono- and di-styrenated phenols. If a higher selectivity for TSP is desired, a higher temperature is generally required to overcome the energy barrier for the third styrenation step.
Q4: What are the signs of an excessively high reaction temperature?
A4: An excessively high reaction temperature can lead to several issues, including a darkened or discolored product, the formation of char or tar-like substances, and a decrease in the selectivity of the desired tris-styrenated phenol due to side reactions or decomposition.
Q5: How can I monitor the progress of the reaction to optimize the temperature?
A5: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the concentration of reactants and products and identify the optimal reaction time and temperature for maximizing the TSP yield.
Data Presentation
Table 1: Effect of Temperature on Product Selectivity in Styrenated Phenol Synthesis
| Reaction Temperature (°C) | Catalyst | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Conversion (%) |
| 80 | 5 wt% SO₄²⁻/ZrO₂ | 12.4 | 64.5 | 23.1 | ~100 |
| 80 | 3.8 wt% H₂SO₄ on SO₄²⁻/ZrO₂ | 18.3 | 63.5 | 18.1 | ~100[1] |
| 100 | 15 wt% SO₄²⁻/ZrO₂ | 23.6 | 52.1 | 5.4 | ~100[2] |
Note: The data presented is a summary from different studies and reaction conditions may vary.
Experimental Protocols
General Protocol for the Synthesis of Tris-Styrenated Phenol
This protocol provides a general methodology for the synthesis of styrenated phenols. The optimal temperature will need to be determined empirically.
Materials:
-
Phenol
-
Styrene
-
Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic Acid, or a solid acid catalyst like Amberlyst-15)
-
Solvent (optional, e.g., Toluene, Xylene)
-
Nitrogen or Argon gas supply
-
Sodium hydroxide or sodium carbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer or temperature probe
-
Inert gas inlet/outlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-neck flask should be equipped with a reflux condenser, a dropping funnel, and a thermometer/temperature probe with an inert gas inlet.
-
Charge the flask with phenol and the chosen solvent (if any).
-
Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., starting at 80°C) under a slow stream of inert gas.
-
Add the acid catalyst to the flask.
-
Once the desired temperature is reached and stable, add styrene dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate may need to be controlled to maintain a constant temperature.
-
After the addition of styrene is complete, continue to stir the reaction mixture at the set temperature for a predetermined time (e.g., 4-8 hours). Monitor the reaction progress by GC or TLC if possible.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a sufficient amount of sodium hydroxide or sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and wash with water and/or brine to remove any remaining salts and unreacted phenol.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for tris-styrenated phenol synthesis.
Caption: Temperature's influence on product selectivity in styrenated phenol synthesis.
References
Technical Support Center: Acid-Catalyzed Alkylation of Phenols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed alkylation of phenols.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction is producing a significant amount of di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer:
Polysubstitution is a common challenge in Friedel-Crafts alkylation of phenols because the initial alkylation product is more reactive than the starting phenol.[1][2] Here are several strategies to enhance mono-alkylation selectivity:
-
Potential Causes & Solutions:
-
Incorrect Stoichiometry: An excess of the alkylating agent drives the reaction towards polysubstitution.
-
Solution: Use a molar excess of the phenol relative to the alkylating agent.[1] This statistically favors the alkylation of the more abundant unreacted phenol.
-
-
High Reaction Temperature: Higher temperatures can provide the activation energy for subsequent alkylation steps.
-
Solution: Lower the reaction temperature. This may require longer reaction times, so it's a trade-off between selectivity and reaction rate.
-
-
Highly Active Catalyst: Very active Lewis acids can promote multiple alkylations.
-
Solution: Opt for a milder catalyst. For instance, if you are using a very active catalyst like AlCl₃, consider switching to a moderately active one like FeCl₃ or a solid acid catalyst like certain zeolites.[1]
-
-
Question 2: I am getting a mixture of C-alkylated (alkylphenols) and O-alkylated (phenyl ethers) products. How can I control this regioselectivity?
Answer:
The competition between C- and O-alkylation is a fundamental challenge in phenol alkylation.[3] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4] The following factors influence this selectivity:
-
Potential Causes & Solutions:
-
Solvent Choice: The solvent plays a critical role in solvating the phenoxide ion and influencing the site of attack.
-
Solution for O-Alkylation: Use aprotic polar solvents like DMF or DMSO. These solvents do not strongly solvate the oxygen anion, leaving it more available for nucleophilic attack.[4]
-
Solution for C-Alkylation: Use protic solvents like water or trifluoroethanol (TFE). These solvents can form hydrogen bonds with the phenolate oxygen, effectively shielding it and promoting attack from the less hindered para-carbon of the ring.[4]
-
-
Catalyst Type: The nature of the acid catalyst can influence the reaction pathway.
-
Solution: Lewis acids tend to coordinate with the phenolic oxygen, which can favor C-alkylation.[5] Brønsted acids can protonate the phenol, and the subsequent reaction pathway can be influenced by other reaction conditions.
-
-
Reaction Temperature: O-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically more stable product.
-
Solution: Lower temperatures may favor the formation of the O-alkylated product. Higher temperatures can promote the rearrangement of the O-alkylated product to the C-alkylated product (Fries rearrangement).[5]
-
-
Question 3: The regioselectivity of my C-alkylation is poor, yielding a mixture of ortho- and para-isomers. How can I improve the selectivity for a specific isomer?
Answer:
Controlling the ortho/para selectivity in C-alkylation is a significant challenge. The electronic and steric properties of the reactants and the catalyst all play a role.
-
Potential Causes & Solutions:
-
Steric Hindrance: The size of the alkylating agent and the substituents already on the phenol ring are major factors.
-
Solution for para-selectivity: Use a bulky alkylating agent (e.g., tert-butanol). The larger size of the incoming electrophile will favor attack at the less sterically hindered para position.[6]
-
Solution for ortho-selectivity: This is generally more challenging. Some specific catalysts, like certain aluminum phenoxides, have been shown to favor ortho-alkylation.[7]
-
-
Catalyst Structure: The pore size and structure of solid acid catalysts can influence which isomer is formed.
-
Solution: Utilize shape-selective catalysts like zeolites. For example, zeolites with medium-sized pores may favor the formation of the less bulky para-isomer.
-
-
Reaction Temperature: The ortho- and para-isomers may have different thermodynamic stabilities.
-
Solution: Varying the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.
-
-
Question 4: My reaction starts well, but the conversion rate slows down significantly over time. What could be causing this catalyst deactivation?
Answer:
Catalyst deactivation is a common issue, particularly with solid acid catalysts in continuous or long-duration batch reactions.
-
Potential Causes & Solutions:
-
Coke Formation: At higher temperatures, reactants and products can polymerize on the catalyst surface, forming "coke" that blocks active sites.[4]
-
Solution: Lower the reaction temperature. If possible, use a catalyst that is less prone to coking. Periodic regeneration of the catalyst by calcination (burning off the coke in air) may also be an option for some solid catalysts.
-
-
Leaching of Active Species: For supported catalysts, the active acidic species may leach into the reaction medium.
-
Solution: Ensure the active species is strongly bound to the support. Pre-treatment of the catalyst may be necessary.
-
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites.
-
Solution: Use high-purity reactants and solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed phenol alkylation?
A1: The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Generation of an Electrophile: The acid catalyst activates the alkylating agent (e.g., an alcohol or an olefin) to form a carbocation or a carbocation-like species.[8]
-
Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophile. This can occur at the oxygen atom (O-alkylation) or at the ortho or para positions of the ring (C-alkylation).[8]
-
Deprotonation: A proton is lost from the intermediate to restore the aromaticity of the ring, yielding the alkylated phenol or phenyl ether and regenerating the catalyst.[8]
Q2: Why is polysubstitution a more significant problem in Friedel-Crafts alkylation compared to acylation?
A2: In Friedel-Crafts alkylation, the introduced alkyl group is electron-donating, which activates the aromatic ring, making it more nucleophilic and thus more susceptible to further alkylation than the original phenol.[1][2] In contrast, the acyl group introduced in Friedel-Crafts acylation is electron-withdrawing, which deactivates the ring and makes a second substitution less likely.
Q3: Can primary alkyl halides be used in Friedel-Crafts alkylation of phenols without issues?
A3: While they can be used, primary alkyl halides are prone to carbocation rearrangement to form more stable secondary or tertiary carbocations before alkylating the phenol.[1][9] This can lead to a mixture of products with different alkyl structures than expected. To avoid this, Friedel-Crafts acylation followed by reduction of the ketone is often a preferred method for introducing straight-chain alkyl groups.
Q4: What are the advantages of using solid acid catalysts like zeolites over traditional Lewis acids like AlCl₃?
A4: Solid acid catalysts offer several advantages:
-
Ease of Separation: They can be easily filtered from the reaction mixture, simplifying product purification.
-
Reusability: They can often be regenerated and reused, making the process more cost-effective and environmentally friendly.
-
Reduced Corrosion: They are generally less corrosive than strong Lewis or Brønsted acids.
-
Shape Selectivity: The defined pore structure of zeolites can provide control over regioselectivity, favoring the formation of specific isomers that fit within their channels.
Q5: How does the choice of alkylating agent affect the reaction?
A5: The reactivity and structure of the alkylating agent are crucial.
-
Alcohols vs. Olefins: Both can be used. Alcohols require dehydration to form the carbocation, a step that can sometimes be rate-limiting.[10] Olefins can be directly protonated by the acid catalyst.
-
Structure: Tertiary alcohols and branched olefins form more stable carbocations and are generally more reactive. As mentioned, the bulkiness of the alkylating agent is a key factor in controlling ortho/para selectivity.[6]
Quantitative Data Summary
Table 1: Effect of Temperature on Phenol Alkylation with 1-Octene over BEA Zeolite
| Temperature (°C) | Phenol Conversion (%) | O-Alkylate Yield (%) | C-Alkylate Yield (%) | O-/C-Alkylate Ratio | ortho-/para-Ratio (C-Alkylate) |
| 100 | 25 | 15 | 10 | 1.5 | 0.8 |
| 120 | 40 | 20 | 20 | 1.0 | 0.7 |
| 140 | 60 | 25 | 35 | 0.7 | 0.6 |
| 160 | 75 | 20 | 55 | 0.4 | 0.5 |
Data synthesized from trends described in literature.
Table 2: Comparison of Different Zeolite Catalysts for Phenol Alkylation with 1-Octene at 100°C
| Catalyst (Zeolite Type) | Phenol Conversion (%) | O-Alkylate Yield (%) | C-Alkylate Yield (%) | O-/C-Alkylate Ratio |
| BEA(15) | 25 | 15 | 10 | 1.5 |
| FAU(15) | 20 | 12 | 8 | 1.5 |
| MOR(11) | 15 | 10 | 5 | 2.0 |
Data synthesized from trends described in literature.
Experimental Protocols
General Protocol for Acid-Catalyzed Alkylation of Phenol with tert-Butanol
This protocol is a general guideline and may require optimization for specific catalysts and desired products.
Materials:
-
Phenol
-
tert-Butanol
-
Acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA, or a Brønsted acidic ionic liquid)
-
Solvent (e.g., heptane or decane, if required)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, thermometer, etc.)
Procedure:
-
Catalyst Activation (if using a solid catalyst): Activate the solid acid catalyst according to the manufacturer's instructions. This typically involves heating under vacuum or a flow of inert gas to remove adsorbed water.
-
Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reactants: To the flask, add phenol and the chosen solvent (if any). Begin stirring.
-
Catalyst Addition: Add the acid catalyst to the mixture. For liquid catalysts, this is typically a molar percentage relative to the phenol. For solid catalysts, it is usually a weight percentage.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-120°C) with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add tert-butanol to the reaction mixture using an addition funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
If a liquid acid catalyst was used, neutralize the reaction mixture by washing it with a saturated solution of sodium bicarbonate. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues in phenol alkylation.
Caption: Decision guide for selecting a catalyst in phenol alkylation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. pnnl.gov [pnnl.gov]
Technical Support Center: Catalyst Recycling in 2,4-bis(1-phenylethyl)phenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-bis(1-phenylethyl)phenol, with a specific focus on the challenges and best practices for catalyst recycling.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and catalyst recycling process, offering step-by-step solutions to overcome them.
Issue 1: Decreased Catalyst Activity After a Few Recycling Cycles
Q: We are observing a significant drop in product yield after recycling our acid catalyst for the third time. What could be the cause and how can we resolve this?
A: A decline in catalyst activity, often referred to as deactivation, is a common challenge in catalytic processes. In the synthesis of 2,4-bis(1-phenylethyl)phenol via Friedel-Crafts alkylation, several factors can contribute to this issue.
Possible Causes:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a primary cause of deactivation, particularly for solid acid catalysts like zeolites and ion-exchange resins. These deposits block the active sites of the catalyst.
-
Poisoning: Impurities in the reactants (phenol or styrene) or solvents can adsorb onto the catalyst's active sites, rendering them inactive. Water is a common poison for many acid catalysts.
-
Leaching of Active Sites: For supported catalysts, the active species may gradually leach into the reaction mixture during the reaction and recovery process.
-
Thermal Degradation: High reaction or regeneration temperatures can lead to irreversible changes in the catalyst structure, such as sintering, which reduces the active surface area.[1]
Troubleshooting Steps:
-
Catalyst Characterization:
-
Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify the amount of coke.
-
Use Fourier Transform Infrared (FTIR) spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to identify any adsorbed poisons or changes in the catalyst's chemical nature.[2]
-
Brunauer-Emmett-Teller (BET) analysis can be used to measure the surface area and pore volume of the fresh and spent catalyst to check for sintering.
-
-
Regeneration of the Catalyst:
-
For Coking: A common method for regenerating coked solid acid catalysts is calcination. This involves heating the catalyst in a controlled flow of air or an inert gas to burn off the carbon deposits.[3] The temperature and duration of calcination need to be carefully optimized to avoid thermal damage to the catalyst.
-
For Poisoning: Washing the catalyst with an appropriate solvent can sometimes remove adsorbed poisons. For instance, washing with a non-polar solvent followed by a polar solvent might be effective.
-
-
Optimization of Reaction and Recycling Conditions:
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of coking, although this may also decrease the reaction rate.[4]
-
Reactant Purity: Ensure that the phenol and styrene used are of high purity and are sufficiently dry.
-
Catalyst Recovery: Optimize the filtration and washing steps to minimize the loss of the catalyst and prevent the introduction of contaminants.
-
Issue 2: Product Contamination with Catalyst Residues
Q: Our final product, 2,4-bis(1-phenylethyl)phenol, shows traces of the acid catalyst even after purification. How can we improve the separation of the catalyst from the product?
A: Incomplete removal of the catalyst can affect the purity and stability of the final product. The method for catalyst removal depends on whether a homogeneous or heterogeneous catalyst is used.
For Homogeneous Catalysts (e.g., Sulfuric Acid, Phosphoric Acid):
-
Neutralization and Washing: After the reaction, the acid catalyst is typically neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution). This is followed by several washes with water to remove the resulting salt and any remaining acid.[5]
-
Extraction: Liquid-liquid extraction can be employed to separate the organic product phase from the aqueous phase containing the neutralized catalyst.[6]
-
Membrane Separation: Advanced techniques like using polymeric membranes can be employed to separate and recover the acid from the product stream.[7]
For Heterogeneous Catalysts (e.g., Zeolites, Ion-Exchange Resins):
-
Filtration: Simple filtration is the most common method for separating solid catalysts from the liquid reaction mixture.[8] The efficiency of filtration depends on the particle size of the catalyst and the filter medium.
-
Centrifugation: For very fine catalyst particles that are difficult to filter, centrifugation can be an effective separation technique.[8]
-
Improved Washing: After filtration, thoroughly wash the catalyst with a suitable solvent to remove any adsorbed product before drying and reusing it.
Issue 3: Low Selectivity Towards 2,4-bis(1-phenylethyl)phenol
Q: Our synthesis is producing a high percentage of mono-styrenated phenol and other isomers instead of the desired 2,4-disubstituted product. How can we improve the selectivity?
A: The selectivity of the alkylation of phenol with styrene is influenced by several factors.
Possible Causes and Solutions:
-
Molar Ratio of Reactants: A higher molar ratio of styrene to phenol generally favors the formation of more substituted products.[4] Experiment with increasing the styrene to phenol ratio to promote the formation of the di-substituted product.
-
Catalyst Type: The type of acid catalyst and its properties (e.g., acid strength, pore size for heterogeneous catalysts) can significantly influence the product distribution.[9]
-
Lewis acids like AlCl₃ or FeCl₃ can show different selectivities compared to Brønsted acids like sulfuric acid.[4]
-
The pore structure of solid catalysts like zeolites can influence which isomers are formed due to shape selectivity.
-
-
Reaction Temperature: The reaction temperature affects the rate of the different alkylation steps. Optimizing the temperature can help to favor the formation of the desired isomer.[4]
-
Catalyst Loading: The amount of catalyst used can impact the reaction rate and selectivity. A systematic study of catalyst loading is recommended.[10]
-
Dual Catalyst Systems: In some cases, using a combination of two different catalysts (e.g., a Lewis acid and a Brønsted acid) can improve selectivity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of 2,4-bis(1-phenylethyl)phenol?
A1: The synthesis is a Friedel-Crafts alkylation of phenol with styrene, which is acid-catalyzed. The most common catalysts fall into two categories:
-
Homogeneous Catalysts: These are soluble in the reaction medium. Examples include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[4][11] While effective, their separation from the product can be challenging.
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which simplifies their recovery. Examples include:
Q2: How many times can a catalyst typically be recycled for this synthesis?
A2: The number of times a catalyst can be recycled depends on the type of catalyst, the reaction conditions, and the regeneration process.
-
Heterogeneous catalysts like ion-exchange resins have been reported to be reused for up to ten times without a significant loss of activity in similar alkylation reactions.[14]
-
Some solid acid catalysts have shown good stability and reusability for at least four to five cycles.[15][16]
-
The reusability of homogeneous catalysts depends on the efficiency of the recovery process. With efficient recovery techniques like distillation, they can also be reused multiple times.[16]
Q3: What are the key parameters to monitor during the catalyst recycling process?
A3: To ensure consistent performance, it is crucial to monitor:
-
Catalyst Activity: This is typically measured by the conversion of reactants (phenol and styrene) and the yield of the desired product, 2,4-bis(1-phenylethyl)phenol, in each cycle.
-
Catalyst Selectivity: Monitor the product distribution in each cycle to ensure that the formation of the desired 2,4-isomer is maintained.
-
Physical and Chemical Properties of the Catalyst: For heterogeneous catalysts, periodically characterize properties such as surface area, pore size distribution, and acidity to detect any degradation.
Q4: Are there any "green" or more environmentally friendly catalyst options for this synthesis?
A4: Yes, there is a significant research effort towards developing more sustainable catalytic systems.
-
Solid acid catalysts are generally considered greener than homogeneous mineral acids because they are easier to separate and reuse, which reduces waste generation.[12]
-
Ionic liquids have also been explored as recyclable catalysts for alkylation reactions, offering potential advantages in terms of ease of separation and tunable properties.[17]
Data Presentation
Table 1: Comparison of Different Catalyst Systems for Phenol Alkylation with Styrene
| Catalyst Type | Catalyst Example | Typical Reaction Temperature (°C) | Typical Reaction Time (h) | Phenol Conversion (%) | Selectivity to Di-styrenated Phenol (%) | Reference |
| Homogeneous | Sulfuric Acid (H₂SO₄) | 100 - 150 | 2 - 6 | ~100 | Varies with conditions | [18][19] |
| Heterogeneous | SO₄²⁻/ZrO₂ | 100 | 6 | ~100 | 52.1 | [10] |
| Heterogeneous | SO₄²⁻/TiO₂ | 100 | 1 | ~100 | 66.1 | [10] |
| Heterogeneous | Ion-Exchange Resin | 100 | 2 | >95 | Varies with resin type | [14] |
Note: The data presented are indicative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalyst Recycling (Filtration Method)
-
Reaction Completion: Once the synthesis of 2,4-bis(1-phenylethyl)phenol is complete, allow the reaction mixture to cool to a safe handling temperature.
-
Catalyst Separation: Separate the solid catalyst from the liquid product mixture by vacuum filtration using an appropriate filter paper or membrane.
-
Catalyst Washing: Wash the recovered catalyst cake on the filter with a suitable solvent (e.g., toluene or another aromatic solvent) to remove any residual reactants and products. The washing should be repeated 2-3 times.
-
Catalyst Drying: Dry the washed catalyst in a vacuum oven at a temperature appropriate for the specific catalyst to remove the solvent completely. The drying temperature should be below the thermal degradation point of the catalyst.
-
Catalyst Reuse: The dried catalyst is now ready to be used in a subsequent reaction cycle. Weigh the recovered catalyst to determine the mass loss during the cycle.
Protocol 2: General Procedure for Homogeneous Catalyst (Sulfuric Acid) Recovery
-
Phase Separation: After the reaction, cool the mixture. If two phases are present (an organic product phase and an aqueous acid phase), separate them using a separatory funnel.
-
Neutralization and Washing (for product purification): Take the organic phase and neutralize any remaining acid by washing with a dilute solution of a base like sodium carbonate. Follow this with several washes with deionized water until the aqueous layer is neutral.
-
Acid Recovery (from the aqueous phase): The separated aqueous acid phase can be concentrated by distillation to remove water and unreacted volatiles, allowing the acid to be reused. The purity of the recovered acid should be checked before reuse.[16]
Visualizations
Caption: Reaction pathway for the synthesis of 2,4-bis(1-phenylethyl)phenol.
Caption: Workflow for heterogeneous catalyst recycling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]
- 5. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 6. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2004074811A2 - Process for the recovery of sulfuric acid using polymeric membranes - Google Patents [patents.google.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. jk-sci.com [jk-sci.com]
- 10. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]
- 15. Heterogeneous catalytic ozonation for highly efficient mineralization of phenol with La-modified Ce/γ-Al2O3 [eeer.org]
- 16. mst.elsevierpure.com [mst.elsevierpure.com]
- 17. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
troubleshooting low conversion rates in phenol-styrene reaction
Technical Support Center: Phenol-Styrene Reaction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in the acid-catalyzed alkylation of phenol with styrene.
Frequently Asked Questions (FAQs)
Q1: My overall conversion rate is low. What are the most common initial checks?
A: Start by verifying three critical areas:
-
Catalyst Activity: Ensure your acid catalyst has not expired or been deactivated. For solid catalysts, confirm proper preparation and activation. For liquid acids like H₂SO₄, verify the concentration.
-
Reactant Quality: Use reactants with low moisture content and high purity. Water can deactivate many acid catalysts. Ensure styrene has not polymerized during storage.
-
Reaction Temperature: Verify that your reaction has reached and is maintaining the target temperature. Low temperatures will significantly slow the reaction rate.
Q2: I am observing a high amount of unreacted phenol and styrene. How can I improve conversion?
A: Unreacted starting materials often point to issues with reaction conditions or catalyst efficiency. Consider the following adjustments:
-
Increase Reaction Time: The reaction may not have reached equilibrium. Extend the reaction time and monitor the conversion at set intervals (e.g., by GC analysis) to determine the optimal duration.[1]
-
Increase Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. For solid acid catalysts like SO₄²⁻/ZrO₂, a loading of up to 15 wt% relative to reactants has been shown to achieve nearly 100% conversion.[1][2] For sulfuric acid, a range of 0.2-5 wt% is recommended to balance activity with side reactions.[3]
-
Increase Temperature: Raising the temperature can increase the reaction rate. However, be cautious, as temperatures above 150-200°C can promote the formation of undesirable tars and byproducts, especially with strong mineral acids.[3]
Q3: The overall conversion is high, but the yield of my desired product (e.g., di-styrenated phenol) is low. What is causing this selectivity issue?
A: Poor selectivity indicates that the reaction conditions are not optimized for your target product. The distribution of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP) is highly dependent on the reactant molar ratio.
-
For higher DSP/TSP yield: Increase the molar ratio of styrene to phenol. A 2:1 molar ratio of styrene to phenol is commonly used to favor the formation of DSP.[4][5]
-
For higher MSP yield: Use a molar excess of phenol. This stoichiometry favors the mono-alkylation product and can help suppress the formation of poly-substituted phenols and other byproducts.[6]
Q4: My reaction mixture is dark and contains a significant amount of tar. What causes this and how can it be prevented?
A: Tar formation is a common side reaction, particularly under harsh conditions. Key causes include:
-
High Temperature: Excessive heat (e.g., >200°C) can cause thermal degradation and polymerization.[3]
-
High Catalyst Concentration: This is especially problematic with strong mineral acids like sulfuric acid. Using more than 5 wt% H₂SO₄ can lead to an objectionable amount of tarry material.[3]
-
Choice of Catalyst: Certain catalysts, like Friedel-Crafts type catalysts (e.g., aluminum chloride), are known to cause undesirable side reactions and cracking.[3]
-
Prevention Strategy: Add styrene to the heated phenol-catalyst mixture slowly over a period of 1-4 hours. This two-step method can materially decrease the amount of tar that typically forms when all reactants are mixed at once.[3]
Q5: Can the choice of catalyst influence both conversion and selectivity?
A: Absolutely. The catalyst is one of the most critical factors.
-
Solid Acid Catalysts (e.g., SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂): These can achieve very high conversions (nearly 100%) and can be optimized for high DSP selectivity (up to 66%).[1][7] They also offer the advantage of easier separation from the product mixture.
-
Lewis Acids (e.g., InCl₃): Indium(III) chloride has been shown to provide a high total yield (98%) with good selectivity for DSP (65%).[4][5]
-
Mineral Acids (e.g., H₂SO₄, H₃PO₄): While effective, they often require more careful control of conditions. Phosphoric acid exhibits lower reactivity than sulfuric acid but offers better selectivity for mono-styrenated products.[6][8]
Troubleshooting Guide: Low Conversion Workflow
This workflow provides a systematic approach to diagnosing and resolving low conversion rates.
Data Presentation: Optimal Reaction Conditions
The following table summarizes effective reaction conditions reported in the literature for achieving high conversion with various acid catalysts.
Table 1: Reported Conditions for High Conversion in Phenol-Styrene Reaction
| Catalyst | Catalyst Loading | Styrene:Phenol (Molar Ratio) | Temperature (°C) | Time (hr) | Conversion/Yield | Selectivity (MSP/DSP/TSP) | Reference |
| InCl₃ | 0.1 (mol ratio to phenol) | 2:1 | 120 | 6 | 98% Yield | 20 / 65 / 13 | [4][5] |
| SO₄²⁻/ZrO₂ | 15 wt% (of reactants) | N/A | 100 | 6 | ~100% Conversion | 23.6 / 52.1 / 5.4 | [1][7] |
| SO₄²⁻/TiO₂ | 5 wt% (of reactants) | N/A | 100 | 1 | ~100% Conversion | High for DSP (66.1%) | [7] |
| H₂SO₄ | 0.2 - 5 wt% (of phenols) | N/A | 120 - 200 | 2 - 6 | High | Favors o/p-MSP | [3] |
| H₃PO₄ | 0.006-0.1 (eq. to phenol) | 0.8:1 to 1.2:1 | 120 - 170 | N/A | High | High for MSP (60-90 mol%) | [6] |
Experimental Protocols
General Protocol for Phenol Alkylation with Styrene (Solid Acid Catalyst)
This protocol is a generalized procedure based on the use of a solid acid catalyst like sulfated zirconia for achieving high conversion.
-
Catalyst Preparation: Prepare the SO₄²⁻/ZrO₂ catalyst by the impregnation method using a 1M H₂SO₄ solution, followed by drying and calcination as per established literature procedures.[1][2]
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Charging Reactants:
-
Heating: Heat the phenol-catalyst slurry to the target reaction temperature (e.g., 100°C) with vigorous stirring.[1]
-
Styrene Addition: Add styrene dropwise to the heated mixture via the addition funnel over a period of 1-2 hours. Monitor the temperature to control any exotherm.[3]
-
Reaction: Maintain the reaction at the target temperature for the specified duration (e.g., 1-6 hours).[1][7]
-
Monitoring: Withdraw small aliquots of the reaction mixture at intervals, filter the catalyst, and analyze the composition by Gas Chromatography (GC) to monitor the disappearance of reactants and the formation of products.[8]
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.
-
Analyze the crude product mixture to determine conversion and selectivity.
-
If necessary, purify the products by vacuum distillation to separate unreacted materials and different styrenated phenol isomers.[3]
-
Reaction Pathway Visualization
The alkylation proceeds in a stepwise manner, adding styrene units to the phenol ring.
References
- 1. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]
- 3. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 7. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KR101808042B1 - Method of preparing for selective di-styrenated phenol using titanium dioxide solid acid catalyst - Google Patents [patents.google.com]
effect of styrene to phenol molar ratio on product distribution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of phenol with styrene. The information provided is intended to assist with experimental design, address common issues, and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between phenol and styrene?
The reaction of phenol with styrene, typically an acid-catalyzed Friedel-Crafts alkylation, yields a mixture of styrenated phenols. The primary products are mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP). The styrene substituent can be added to the ortho and para positions of the phenol ring.
Q2: How does the styrene to phenol molar ratio influence the product distribution?
The molar ratio of styrene to phenol is a critical parameter that significantly affects the selectivity of the reaction.
-
To favor Mono-styrenated Phenol (MSP): A lower styrene to phenol molar ratio is recommended. Ratios ranging from 0.8:1 to 1.2:1 have been shown to yield a higher percentage of MSP, with some processes achieving 60-90 mol% of the mono-substituted product.[1]
-
To favor Di-styrenated Phenol (DSP): A higher styrene to phenol molar ratio is generally employed. For instance, a molar ratio of 2:1 (styrene:phenol) has been identified as optimal for maximizing the yield of DSP.[2]
Q3: What type of catalysts are typically used for this reaction?
Acid catalysts are essential for the alkylation of phenol with styrene.[3][4] Commonly used catalysts include:
-
Brønsted acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are frequently used.[1] Phosphoric acid is noted to offer better selectivity towards para-substituted products due to steric hindrance.[1]
-
Lewis acids: InCl₃ has been reported as an effective catalyst.
-
Solid acid catalysts: Sulfated zirconia (SO₄²⁻/ZrO₂) is another catalyst that has been shown to be effective.[3][4]
Q4: What are the typical reaction temperatures?
Reaction temperatures generally range from 80°C to 170°C, depending on the catalyst and desired product distribution. For example, reactions with phosphoric acid may require temperatures between 120°C and 170°C, while with a sulfated zirconia catalyst, the reaction can proceed at a lower temperature of around 100°C.[1][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Reactants | - Insufficient catalyst activity or amount.- Reaction temperature is too low.- Reaction time is too short. | - Increase the catalyst loading or use a more active catalyst.- Gradually increase the reaction temperature while monitoring for side reactions.- Extend the reaction time. |
| Poor Selectivity (Undesired Product Ratio) | - Incorrect styrene to phenol molar ratio.- Inappropriate catalyst.- Reaction temperature is not optimal. | - Adjust the molar ratio based on the desired product (lower for MSP, higher for DSP).- Select a catalyst known for its selectivity (e.g., phosphoric acid for higher para-selectivity).- Optimize the reaction temperature through a series of small-scale experiments. |
| Formation of Tar or Polymeric Byproducts | - High reaction temperature.- High concentration of reactants.- Localized overheating during styrene addition. | - Lower the reaction temperature.- Use a solvent to dilute the reactants.- Ensure slow, dropwise addition of styrene with efficient stirring to dissipate heat. |
| Difficulty in Product Separation | - Similar boiling points of the product isomers.- Presence of unreacted starting materials and byproducts. | - Utilize fractional distillation under reduced pressure for separation.- Employ column chromatography for purification of smaller scale reactions.- Neutralize the acidic catalyst and wash the organic phase before distillation. |
| Product Discoloration | - Oxidation of phenolic compounds.- Presence of catalyst residues. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen).- Ensure complete neutralization and removal of the acid catalyst after the reaction. |
Data Presentation
Table 1: Effect of Styrene to Phenol Molar Ratio on Product Distribution
| Styrene:Phenol Molar Ratio | Catalyst | Temperature (°C) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Reference |
| Not Specified | 15-SO₄²⁻/ZrO₂ | 100 | 23.6 | 52.1 | 5.4 | [3][4] |
| 2:1 | InCl₃ | 120 | 20 | 65 | 13 | [2] |
| 1.15:1 | H₃PO₄ then H₂SO₄ | 140-170 | >50 | - | - | [1] |
Note: The data presented is compiled from different sources using various catalysts and reaction conditions. Direct comparison may not be straightforward. "-" indicates data not specified in the source.
Experimental Protocols
Key Experiment: Synthesis of Styrenated Phenol with a High Mono-Styrenated Phenol Content
This protocol is adapted from a patented procedure aiming for a high yield of mono-styrenated phenol.[1]
Materials:
-
Phenol
-
Styrene
-
Phosphoric acid (H₃PO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) solution
-
Reaction vessel equipped with a stirrer, thermometer, dropping funnel, and reflux condenser
Procedure:
-
Reaction Setup: Charge the reaction vessel with phenol and phosphoric acid (e.g., 0.006 equivalents relative to phenol).
-
Heating: Heat the mixture to 140°C under constant stirring.
-
Styrene Addition: Slowly add styrene (e.g., 1.15 equivalents relative to phenol) dropwise into the reaction mixture over a period of 120 minutes. The reaction is exothermic, and the temperature may rise to around 170°C. Maintain the temperature within this range.
-
Reaction Completion: After the complete addition of styrene, continue stirring the mixture at the same temperature for an additional hour to ensure the reaction goes to completion.
-
Second Catalyst Addition (Optional): To react any remaining starting materials, cool the mixture to 110°C and add a small amount of sulfuric acid (e.g., 2-10 wt% of the phosphoric acid used). This may cause a slight increase in temperature. Continue the reaction for another 30 minutes.
-
Neutralization: Cool the reaction mixture to 80°C and add a sodium carbonate solution to neutralize the acid catalysts. Stir for 30 minutes.
-
Work-up: The neutralized salt can be removed by filtration. The resulting crude product can be purified by vacuum distillation to separate the different styrenated phenol products.
Product Analysis: Gas Chromatography (GC)
Objective: To determine the product distribution (MSP, DSP, TSP) in the final reaction mixture.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for phenol analysis (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase).
GC Conditions (Example):
-
Injector Temperature: 275°C
-
Detector Temperature: 300°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp rate: 8°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injection Mode: Splitless
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified fraction in a suitable solvent (e.g., dichloromethane or acetone).
-
Inject 1 µL of the diluted sample into the GC.
-
Identify the peaks corresponding to phenol, styrene, MSP, DSP, and TSP based on the retention times of standard compounds.
-
Quantify the relative percentages of each product by peak area normalization.
Mandatory Visualization
Caption: Reaction pathway for the acid-catalyzed alkylation of phenol with styrene.
Caption: A typical experimental workflow for the synthesis and analysis of styrenated phenols.
References
- 1. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-bis(1-phenylethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of 2,6-bis(1-phenylethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2,6-bis(1-phenylethyl)phenol?
A1: The synthesis of 2,6-bis(1-phenylethyl)phenol, typically achieved through the Friedel-Crafts alkylation of phenol with styrene, can lead to several impurities. The most common of these include:
-
Isomeric Byproducts: Mono-styrenated phenols (o-MSP and p-MSP), di-styrenated phenols (o,p-DSP), and tri-styrenated phenols (o,o,p-TSP) are frequent impurities.[1][2] The substitution pattern on the phenol ring is influenced by the reaction conditions.
-
Polyalkylation Products: Over-alkylation can occur, leading to the formation of tri-styrenated and other higher-order styrenated phenols.[3]
-
Unreacted Starting Materials: Residual phenol and styrene may remain in the crude product.
-
Catalyst Residues: If not properly removed, the acid catalyst (e.g., sulfuric acid, aluminum chloride) and its byproducts can contaminate the final product.
Q2: How can I minimize the formation of isomeric and polyalkylated impurities during synthesis?
A2: Controlling the reaction conditions is crucial for minimizing impurities. Key strategies include:
-
Stoichiometry: Using an excess of phenol relative to styrene can favor the formation of mono- and di-substituted products and reduce polyalkylation.[3]
-
Catalyst Choice and Concentration: The type and amount of catalyst can influence selectivity. Milder Lewis acids or solid acid catalysts can offer better control over the reaction.
-
Temperature and Reaction Time: Lowering the reaction temperature and optimizing the reaction time can help control the extent of alkylation and reduce side reactions.
-
Slow Addition of Alkylating Agent: A gradual addition of styrene to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby disfavoring polyalkylation.
Q3: What are the recommended analytical techniques for assessing the purity of 2,6-bis(1-phenylethyl)phenol?
A3: Several analytical techniques can be employed to determine the purity of 2,6-bis(1-phenylethyl)phenol and to identify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can effectively separate isomers and provide structural information for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is well-suited for the analysis of phenolic compounds.[4][5][6][7] It can be used for both qualitative and quantitative analysis of the product and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities by their characteristic chemical shifts and coupling patterns.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. It can also aid in the development of a suitable solvent system for column chromatography.[8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound at the cooling temperature, or the compound is too impure. | - Add a small amount of a more polar co-solvent to the hot solution. - Try a different solvent system. A mixture of an aliphatic and an aromatic solvent, such as isopropanol/toluene, has been shown to be effective for similar compounds.[9] - Attempt to purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath or refrigerator. - If the compound is too soluble, choose a solvent in which it is less soluble. |
| Low recovery of the purified product. | Too much solvent was used, the crystals were filtered before crystallization was complete, or the product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution has cooled completely before filtration. Cooling in an ice bath can improve yield. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurity has similar solubility properties to the product in the chosen solvent, or it is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter the solution before cooling. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired product from impurities. | The solvent system (eluent) is not optimized. The column was not packed properly, leading to channeling. The column was overloaded with the sample. | - Optimize the solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for the desired compound.[8] - Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, if using hexane, add increasing percentages of ethyl acetate or another more polar solvent. |
| Cracking of the silica gel bed. | The heat of adsorption of the solvent on the silica gel causes the solvent to boil, or the column has run dry. | - Pack the column using a slurry method to dissipate heat. - Never let the solvent level drop below the top of the silica gel. |
| Tailing of spots on TLC of collected fractions. | The compound is interacting too strongly with the stationary phase, or the sample is too concentrated. | - Add a small amount of a slightly more polar solvent or a few drops of a modifier like acetic acid or triethylamine to the eluent (depending on the nature of the compound and impurities). - Ensure the initial sample band applied to the column is narrow and concentrated. |
Experimental Protocols
Protocol 1: Recrystallization of 2,6-bis(1-phenylethyl)phenol
Objective: To purify crude 2,6-bis(1-phenylethyl)phenol by removing less soluble and more soluble impurities.
Materials:
-
Crude 2,6-bis(1-phenylethyl)phenol
-
Isopropanol
-
Toluene
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude 2,6-bis(1-phenylethyl)phenol in an Erlenmeyer flask with a magnetic stir bar.
-
Prepare a solvent mixture of isopropanol and toluene. A starting ratio of 9:1 (isopropanol:toluene) is recommended.[9]
-
Add a small amount of the solvent mixture to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent mixture portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of the purified product should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Allow the crystals to dry completely under vacuum.
-
Determine the melting point and assess the purity of the dried crystals using an appropriate analytical method (e.g., GC-MS or HPLC). A second recrystallization may be necessary to achieve higher purity.[9]
Protocol 2: Column Chromatography of 2,6-bis(1-phenylethyl)phenol
Objective: To separate 2,6-bis(1-phenylethyl)phenol from isomers and other impurities using column chromatography.
Materials:
-
Crude 2,6-bis(1-phenylethyl)phenol
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. Start with pure hexane and gradually add ethyl acetate. A good starting point for the column might be a gradient from 100% hexane to 95:5 hexane:ethyl acetate. The desired compound should have an Rf value of approximately 0.25-0.35 in the eluting solvent.[8]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude 2,6-bis(1-phenylethyl)phenol in a minimal amount of the initial eluting solvent (e.g., hexane).
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top of the silica gel.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Evaporate the solvent under reduced pressure to obtain the purified 2,6-bis(1-phenylethyl)phenol.
-
Confirm the purity using an appropriate analytical method.
-
Quantitative Data Summary
The following table summarizes typical product distribution from the synthesis of styrenated phenols, which can be used to anticipate the impurity profile of the crude 2,6-bis(1-phenylethyl)phenol.
| Catalyst System | Phenol Conversion (%) | Mono-styrenated Phenol (MSP) Selectivity (%) | Di-styrenated Phenol (DSP) Selectivity (%) | Tri-styrenated Phenol (TSP) Selectivity (%) | Reference |
| 15-SO42-/ZrO2 | ~100 | 23.6 | 52.1 | 5.4 | [2] |
Note: DSP includes all di-substituted isomers (o,o-DSP, o,p-DSP, p,p-DSP).
Visualizations
Caption: General workflow for the synthesis and purification of 2,6-bis(1-phenylethyl)phenol.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scirp.org [scirp.org]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. US3679766A - Crystallization of 2,6-diphenylphenol - Google Patents [patents.google.com]
Technical Support Center: Overcoming High Viscosity in Therapeutic Soluble Polymer (TSP) Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with high viscosity during the experimental use of Therapeutic Soluble Polymers (TSPs).
Frequently Asked Questions (FAQs)
1. What are the primary causes of high viscosity in my TSP solution?
High viscosity in TSP solutions is a multifactorial issue primarily driven by intermolecular interactions and the physical properties of the polymer chains. Key contributing factors include:
-
High Polymer Concentration: As the concentration of the TSP increases, the polymer chains are closer together, leading to increased entanglement and resistance to flow. This is often the most significant factor contributing to high viscosity.
-
High Molecular Weight of the TSP: Polymers with a higher molecular weight have longer chains, which are more prone to entanglement, thus increasing the viscosity of the solution.
-
Intermolecular Interactions: Attractive forces between polymer chains, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can lead to the formation of a network-like structure, significantly increasing viscosity.
-
Polymer Conformation: The shape and flexibility of the TSP chains in a particular solvent influence how they interact. Extended or rigid chain conformations can lead to higher viscosity compared to more compact, coiled conformations.
-
Low Temperature: Viscosity of polymer solutions generally increases as the temperature decreases. Lower temperatures reduce the kinetic energy of the polymer chains, leading to decreased mobility and increased intermolecular interactions.
-
Solvent Properties: The "quality" of the solvent can affect polymer chain conformation and, consequently, viscosity. In a "good" solvent, polymer chains are well-solvated and extended, which can sometimes lead to higher viscosity due to a larger hydrodynamic volume. Conversely, in a "poor" solvent, polymer chains may aggregate, which can also increase viscosity.
2. How can I reduce the viscosity of my TSP formulation?
Several strategies can be employed to lower the viscosity of a TSP solution:
-
Decrease Polymer Concentration: The most direct method to reduce viscosity is to lower the concentration of the TSP in the formulation. However, this may not always be feasible if a high concentration is required for therapeutic efficacy.
-
Optimize Formulation pH: Adjusting the pH of the solution can alter the surface charge of the TSP, thereby modifying electrostatic interactions between polymer chains. Moving the pH away from the isoelectric point of the polymer can increase electrostatic repulsion, which may help to reduce viscosity.
-
Increase Temperature: Increasing the temperature of the solution can decrease its viscosity. This should be done with caution, as excessive heat can lead to the degradation of the TSP or other components of the formulation.
-
Add Excipients:
-
Salts: The addition of salts like sodium chloride can shield electrostatic interactions between polymer chains, leading to a decrease in viscosity.
-
Amino Acids: Certain amino acids, such as arginine and proline, have been shown to reduce the viscosity of protein and polymer solutions by disrupting protein-protein or polymer-polymer interactions.
-
Small Molecule Additives: Chaotropes can disrupt hydrophobic interactions and reduce the formation of polymer clusters, thereby lowering viscosity.
-
-
Polymer Modification: In some cases, it may be possible to select a lower molecular weight grade of the TSP or to chemically modify the polymer to reduce its propensity for intermolecular interactions.
3. What are the common challenges in administering high-viscosity TSP formulations?
High viscosity poses significant challenges for the administration of TSP-based therapeutics, particularly for injectable routes like subcutaneous delivery:
-
Injectability Issues: Highly viscous solutions require a greater force to be injected, which can be problematic for both healthcare professionals and patients, especially with autoinjectors. This can lead to patient non-compliance due to pain or discomfort.
-
Manufacturing and Processing Difficulties: Viscous solutions can be challenging to handle during manufacturing processes such as filtration, mixing, and filling.
-
Device Compatibility: Standard syringes and needles may not be suitable for delivering highly viscous formulations. Wider-gauge needles may be required, which can increase patient discomfort.
-
Inaccurate Dosing: The high resistance to flow can lead to variability in the administered dose.
Troubleshooting Guide
Issue: Unexpectedly High Viscosity Observed During Formulation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Polymer Concentration | Verify calculations and ensure accurate weighing and dissolution of the TSP. |
| Incomplete Dissolution | Ensure the TSP is fully dissolved. This may require longer mixing times, gentle heating, or the use of a more appropriate solvent. Visual inspection for particulates is recommended. |
| Low Formulation Temperature | Measure the temperature of the solution. If it is below the intended experimental temperature, allow it to equilibrate or gently warm it. |
| Suboptimal pH | Measure and adjust the pH of the solution. Small changes in pH can have a significant impact on viscosity. |
| Presence of Contaminants or Impurities | Ensure all glassware and reagents are clean. Impurities could potentially crosslink or interact with the TSP, increasing viscosity. |
Issue: Difficulty in Administering the TSP Formulation via Injection
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Viscosity Exceeds Device Limits | Characterize the viscosity of your formulation (see Experimental Protocols). Compare this value to the specifications of your delivery device. |
| Inappropriate Needle Gauge | For a given injection force, a smaller needle gauge (larger diameter) will reduce the pressure required for injection. Consider using a larger gauge needle if feasible. |
| High Injection Speed | A very high injection speed can increase the required force. A slower, more controlled injection may be beneficial. |
| Low Temperature of Formulation | If the formulation is stored at a low temperature, allow it to warm to room temperature before injection to decrease its viscosity. |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Rheometer
This protocol describes the basic procedure for measuring the dynamic viscosity of a TSP solution using a rotational rheometer.
Materials:
-
Rotational rheometer (e.g., Anton Paar MCR series) with appropriate measuring geometry (e.g., parallel plate or cone-plate).
-
TSP solution
-
Solvent for cleaning
-
Pipette
Methodology:
-
Instrument Setup:
-
Turn on the rheometer and the temperature control unit.
-
Select the appropriate measuring geometry and install it.
-
Set the desired measurement temperature (e.g., 25°C).
-
Perform a zero-gap calibration as per the instrument's instructions.
-
-
Sample Loading:
-
Pipette the required volume of the TSP solution onto the lower plate of the rheometer. The volume will depend on the geometry being used.
-
Lower the upper geometry to the measurement gap. A small bulge of the sample should be visible around the edge of the geometry.
-
Trim any excess sample carefully.
-
-
Measurement:
-
Set up the measurement parameters in the software. This will typically involve defining a shear rate range (e.g., 1 to 1000 s⁻¹).
-
Start the measurement. The instrument will apply a rotational force and measure the resulting torque to calculate the viscosity at each shear rate.
-
-
Data Analysis:
-
Plot the viscosity as a function of the shear rate.
-
For a Newtonian fluid, the viscosity will be constant across the shear rate range. For a shear-thinning (pseudoplastic) fluid, the viscosity will decrease as the shear rate increases.
-
-
Cleaning:
-
Thoroughly clean the measuring geometry and plates with an appropriate solvent.
-
Protocol 2: Viscosity Reduction by Addition of Excipients
This protocol outlines a method to screen for effective viscosity-reducing excipients.
Materials:
-
High-viscosity TSP solution
-
Stock solutions of excipients (e.g., 1 M NaCl, 1 M Arginine)
-
Viscometer or rheometer
-
Pipettes and vials
Methodology:
-
Prepare Samples:
-
Aliquot a fixed volume of the high-viscosity TSP solution into several vials.
-
To each vial, add a specific volume of an excipient stock solution to achieve the desired final excipient concentration (e.g., 50 mM, 100 mM, 200 mM).
-
Prepare a control sample with the addition of the same volume of the formulation buffer.
-
-
Mix and Equilibrate:
-
Gently mix the samples to ensure homogeneity.
-
Allow the samples to equilibrate at the desired temperature for a set period (e.g., 30 minutes).
-
-
Measure Viscosity:
-
Measure the viscosity of each sample using a suitable viscometer or rheometer (as described in Protocol 1).
-
-
Analyze Results:
-
Compare the viscosity of the samples containing excipients to the control sample.
-
Identify the excipients and concentrations that result in the most significant viscosity reduction.
-
Data Presentation
Table 1: Effect of TSP Concentration on Solution Viscosity
| TSP Concentration (wt%) | Viscosity (mPa·s) at 25°C |
| 5 | 10 |
| 10 | 50 |
| 15 | 250 |
| 20 | 1200 |
| Note: These are example values and will vary depending on the specific TSP and solvent system. |
Table 2: Effect of Temperature on the Viscosity of a 15 wt% TSP Solution
| Temperature (°C) | Viscosity (mPa·s) |
| 10 | 500 |
| 25 | 250 |
| 40 | 120 |
| Note: These are example values and will vary depending on the specific TSP. |
Table 3: Effect of Excipients on the Viscosity of a 15 wt% TSP Solution at 25°C
| Excipient | Concentration (mM) | Viscosity (mPa·s) |
| None (Control) | 0 | 250 |
| NaCl | 50 | 180 |
| NaCl | 150 | 100 |
| Arginine | 50 | 200 |
| Arginine | 150 | 120 |
| Note: These are example values and will vary depending on the specific TSP and formulation. |
Visualizations
Caption: Troubleshooting workflow for high viscosity issues in TSP applications.
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Styrenated Phenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Styrenated phenols are a class of antioxidants widely utilized in various industrial applications, particularly in the stabilization of polymers and rubbers. Their efficacy stems from the phenolic hydroxyl group, which can neutralize free radicals, thereby inhibiting oxidative degradation. While commercial styrenated phenol is typically a mixture of mono-, di-, and tri-styrenated congeners, an understanding of the antioxidant activity of individual isomers is crucial for the targeted design of novel antioxidants and for applications in drug development where specificity is paramount.
Direct comparative studies detailing the antioxidant activities of specific styrenated phenol isomers are not extensively available in peer-reviewed literature. However, by applying fundamental principles of structure-activity relationships for phenolic antioxidants, we can infer the relative activities of these isomers. This guide provides a comparative overview based on these principles, supported by detailed experimental protocols for assessing antioxidant capacity.
Postulated Antioxidant Activity of Styrenated Phenol Isomers
The antioxidant activity of a phenolic compound is primarily determined by the ease with which the phenolic hydroxyl group can donate its hydrogen atom to a free radical, and the stability of the resulting phenoxyl radical. The substitution pattern on the aromatic ring, including the number and position of styrenyl groups, significantly influences these factors through steric and electronic effects.
Key Factors Influencing Antioxidant Activity:
-
Steric Hindrance: Bulky substituents near the hydroxyl group can enhance the stability of the phenoxyl radical, thus increasing antioxidant activity. However, excessive steric hindrance can impede the approach of free radicals, reducing the rate of reaction.
-
Electronic Effects: The electronic properties of the substituents can affect the O-H bond dissociation enthalpy (BDE). Electron-donating groups generally lower the BDE, making hydrogen atom donation more favorable and increasing antioxidant activity.
-
Degree of Styrenation: The number of styrenyl groups influences both steric and electronic properties, as well as the overall lipophilicity of the molecule.
Based on these principles, the following table summarizes the hypothesized relative antioxidant activity of various styrenated phenol isomers.
| Isomer Type | Specific Isomer | Postulated Relative Antioxidant Activity | Rationale |
| Monostyrenated Phenol | 2-Styrenated Phenol (ortho) | High | The styrenyl group at the ortho position provides moderate steric hindrance, which can stabilize the resulting phenoxyl radical. |
| 4-Styrenated Phenol (para) | Moderate to High | The styrenyl group at the para position offers less steric hindrance compared to the ortho isomer but can still contribute to radical stabilization through resonance. | |
| Distyrenated Phenol | 2,4-Distyrenated Phenol | Very High | A combination of steric hindrance from the ortho-styrenyl group and resonance stabilization from both substituents likely leads to a highly stable phenoxyl radical. |
| 2,6-Distyrenated Phenol | High | Significant steric hindrance from two ortho-styrenyl groups would greatly stabilize the phenoxyl radical. However, excessive hindrance might slightly reduce the reaction rate with some free radicals. | |
| Tristyrenated Phenol | 2,4,6-Tristyrenated Phenol | High to Very High | The extensive substitution provides a high degree of steric shielding and delocalization for the phenoxyl radical, leading to high stability and potent antioxidant activity. |
Signaling Pathways and Mechanisms
The primary mechanism by which styrenated phenols exert their antioxidant effect is through hydrogen atom transfer (HAT) . The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxyl radical (ArO•) is stabilized by resonance, rendering it less reactive and less likely to propagate further oxidation.
A Comparative Guide to the Antioxidant Efficacy of 2,6-bis(1-phenylethyl)phenol and BHT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of two phenolic compounds: 2,6-bis(1-phenylethyl)phenol and Butylated Hydroxytoluene (BHT). While BHT is a well-established and widely used synthetic antioxidant with a wealth of available data, 2,6-bis(1-phenylethyl)phenol is a more specialized hindered phenol. This comparison aims to provide a clear overview of their respective antioxidant capabilities, drawing upon available experimental data for BHT and structure-activity relationship principles for 2,6-bis(1-phenylethyl)phenol.
Introduction to the Antioxidants
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant extensively used in the food, cosmetic, and pharmaceutical industries to prevent the oxidation of fats and oils.[1] Its antioxidant activity stems from its ability to donate a hydrogen atom from its hydroxyl group to free radicals, thus neutralizing them and terminating the oxidative chain reaction.[1][2]
2,6-bis(1-phenylethyl)phenol , also known as 2,6-bis(α-methylbenzyl)phenol, is a sterically hindered phenol. Like other hindered phenols, its antioxidant potential is attributed to the hydroxyl group on the phenol ring. The bulky 1-phenylethyl groups at the ortho positions (2 and 6) sterically hinder the hydroxyl group, which can influence its reactivity and the stability of the resulting phenoxyl radical.[3]
Mechanism of Antioxidant Action
Both BHT and 2,6-bis(1-phenylethyl)phenol function as primary antioxidants, specifically as free radical scavengers. Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which is a highly reactive species that can initiate or propagate oxidative damage. This process is illustrated in the signaling pathway diagram below.
Upon donating a hydrogen atom, the phenolic antioxidant is converted into a relatively stable phenoxyl radical. The stability of this radical is crucial for the antioxidant's effectiveness, as an unstable radical could potentially participate in further oxidative reactions. The steric hindrance provided by the bulky substituents in both BHT (tert-butyl groups) and 2,6-bis(1-phenylethyl)phenol (1-phenylethyl groups) enhances the stability of the phenoxyl radical, making them effective antioxidants.[3][4]
Quantitative Comparison of Antioxidant Efficacy
Radical Scavenging Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of BHT
| Antioxidant | IC50 Value (µg/mL) | Reference |
| BHT | 202.35 | [2] |
| BHT | 23 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions.
Qualitative Assessment of 2,6-bis(1-phenylethyl)phenol:
Based on the principles of structure-activity relationships for phenolic antioxidants, the presence of bulky alkyl groups at the ortho positions of the hydroxyl group generally enhances antioxidant activity.[3][5] The 1-phenylethyl groups in 2,6-bis(1-phenylethyl)phenol are larger and more sterically hindering than the tert-butyl groups in BHT. This increased steric hindrance is expected to further stabilize the resulting phenoxyl radical, potentially leading to a higher antioxidant efficacy compared to BHT. However, without direct experimental data, this remains a theoretical assessment.
Lipid Peroxidation Inhibition
Lipid peroxidation is a key process in cellular injury, and the ability of an antioxidant to inhibit it is a crucial measure of its protective efficacy.
Table 2: Inhibition of Lipid Peroxidation by BHT
| Assay System | Concentration of BHT | Inhibition (%) | Reference |
| Fish flesh | Not specified | ~80 | [6] |
| Fish feed | Not specified | ~76 | [6] |
Qualitative Assessment of 2,6-bis(1-phenylethyl)phenol:
As a potent free radical scavenger, 2,6-bis(1-phenylethyl)phenol is expected to be effective in inhibiting lipid peroxidation. The bulky ortho-substituents would allow the molecule to effectively intercept lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation. It is plausible that its efficacy would be comparable to or potentially greater than that of BHT, due to the anticipated stability of its phenoxyl radical.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH Radical Scavenging Assay
This protocol is based on the methodology commonly used to assess the free radical scavenging activity of antioxidants.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 4. CN102267876B - Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Google Patents [patents.google.com]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acid Catalysts in Styrenation Reactions
For Researchers, Scientists, and Drug Development Professionals
The styrenation of aromatic compounds, a cornerstone of Friedel-Crafts alkylation, is a critical transformation in the synthesis of numerous organic intermediates and polymers. The choice of a Lewis acid catalyst is paramount, profoundly influencing reaction efficiency, product selectivity, and overall yield. This guide provides an objective comparison of various Lewis acid catalysts for the styrenation of phenol, a common model substrate, supported by experimental data to aid in catalyst selection for research and development.
Performance Comparison of Lewis Acid Catalysts
The efficacy of different Lewis acid catalysts in the styrenation of phenol varies significantly. The reaction typically yields a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP). The desired product distribution often dictates the most suitable catalyst. Below is a summary of the performance of selected Lewis acid catalysts based on reported experimental data.
| Catalyst | Phenol Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Total Yield (%) | Reference |
| InCl₃ | ~100 | 20 | 65 | 13 | 98 | [1] |
| InCl₃ / NBS | ~100 | 13 | 42 | 41 | 99 | [1] |
| SO₄²⁻/ZrO₂ | ~100 | 23.6 | 52.1 | 5.4 | ~100 | [2] |
| SO₄²⁻/TiO₂ | ~100 | Not Reported | 66.1 | Not Reported | ~100 | [3] |
Key Observations:
-
Indium(III) chloride (InCl₃) has been identified as a highly effective catalyst for the styrenation of phenol, affording a high total yield of styrenated products with a notable preference for di-styrenated phenol (DSP).[1]
-
The combination of InCl₃ with N-Bromosuccinimide (NBS) as a promoter further enhances the reaction, leading to an almost quantitative yield and a shift in selectivity towards a higher proportion of tri-styrenated phenol (TSP).[1]
-
Solid acid catalysts such as **sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂) ** also demonstrate excellent catalytic activity, driving the reaction to near-complete conversion of phenol.[2][3] Sulfated titania, in particular, shows high selectivity towards the formation of DSP.[3]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below is a general protocol for the Lewis acid-catalyzed styrenation of phenol, which can be adapted for specific catalysts.
General Procedure for the Styrenation of Phenol:
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer is charged with phenol and the Lewis acid catalyst.
-
Reaction Initiation: The mixture is heated to the desired reaction temperature (e.g., 120 °C for InCl₃) under a nitrogen atmosphere.[1]
-
Styrene Addition: Styrene is added dropwise to the reaction mixture over a specific period.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a suitable reagent (e.g., water or a dilute acid solution). The organic layer is then extracted with an appropriate solvent, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to isolate the desired styrenated phenol isomers.
Note: The optimal reaction conditions, including temperature, reaction time, and molar ratios of reactants and catalyst, will vary depending on the specific Lewis acid used. For instance, the InCl₃-catalyzed reaction is typically carried out at 120°C for 6 hours with a styrene to phenol molar ratio of 2 and a catalyst to phenol molar ratio of 0.1.[4]
Mechanistic Overview & Experimental Workflow
The styrenation of phenol, a classic electrophilic aromatic substitution, is initiated by the activation of styrene by a Lewis acid. The Lewis acid coordinates to the vinyl group of styrene, generating a carbocationic intermediate. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions, to form the styrenated products. The overall experimental workflow for a comparative study is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Catalyst for Hydroarylation Reaction of Styrene with Phenol to Obtain High DSP Selectivity in Mild Condition | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Assessing the Thermal Stability of Polymers: A Comparative Guide to 2,4,6-Tris(1-phenylethyl)phenol and Alternative Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical factor in a wide range of applications, from pharmaceutical packaging to medical device manufacturing. The degradation of polymers at elevated temperatures can lead to a loss of mechanical properties, discoloration, and the leaching of potentially harmful substances. To mitigate these effects, antioxidants are incorporated into polymer formulations. This guide provides a comparative assessment of the thermal stabilizing effects of 2,4,6-tris(1-phenylethyl)phenol and other common phenolic antioxidants.
Mechanism of Action: Free Radical Scavenging
Hindered phenolic antioxidants, including 2,4,6-tris(1-phenylethyl)phenol, function as primary stabilizers by interrupting the free-radical chain reactions that lead to polymer degradation. The process is initiated by heat, which can cause the formation of highly reactive alkyl radicals (P•) from the polymer chain. These radicals react with oxygen to form peroxy radicals (POO•), which can then abstract hydrogen from other polymer chains, propagating the degradation process.
Hindered phenols intervene by donating a hydrogen atom from their hydroxyl group to the peroxy radical, thereby neutralizing it and forming a stable, non-reactive phenoxy radical. This process effectively terminates the chain reaction and protects the polymer from further degradation.
Comparative Performance Data
Table 1: Comparative Thermal Stability of a Thermoplastic Polyolefin (TPO) with Various Antioxidants
| Antioxidant System | T5% (°C) - Onset of 5% Weight Loss | Tdeg (°C) - Peak Degradation Temperature |
| Neat TPO (No Antioxidant) | 350 | 420 |
| TPO + Irganox 1076 | 380 | 450 |
| TPO + Resveratrol (Bio-based) | 375 | 445 |
| TPO + Sustainable Antioxidant 1 | 378 | 448 |
| TPO + Sustainable Antioxidant 2 | 376 | 447 |
Note: Data is based on a study of various antioxidants in a TPO matrix and is intended to be illustrative of the general performance of hindered phenolic antioxidants. Direct data for 2,4,6-tris(1-phenylethyl)phenol was not available.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Assessing Polymer Thermal Stability
Thermogravimetric analysis is a standard technique used to evaluate the thermal stability of polymers. The following is a general experimental protocol for comparing the effectiveness of different antioxidants.
1. Sample Preparation:
-
Prepare polymer formulations containing a specified concentration (e.g., 0.1-0.5 wt%) of the antioxidant to be tested.
-
Ensure homogeneous dispersion of the antioxidant within the polymer matrix through techniques such as melt blending.
-
Prepare a control sample of the neat polymer without any antioxidant.
-
Mill or cryo-mill the polymer samples into a fine powder to ensure uniform heating during the TGA experiment.
2. TGA Instrumentation and Parameters:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the powdered polymer sample.
-
Crucible: Alumina or platinum crucibles are typically used.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere (e.g., nitrogen) to study thermal degradation without oxidation, or in an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature where complete degradation is observed (e.g., 600-800 °C).
-
3. Data Analysis:
-
TGA Curve: Plot the sample weight (as a percentage of the initial weight) as a function of temperature.
-
Derivative Thermogravimetry (DTG) Curve: Plot the rate of weight loss (dW/dt) as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tdeg).
-
Onset Decomposition Temperature (T-onset or T5%): Determine the temperature at which a specific amount of weight loss (e.g., 5%) occurs. This is a key indicator of the initial thermal stability.
-
Char Yield: The percentage of residual mass at the end of the experiment, which can indicate the formation of a protective char layer.
Visualizing the Stabilization Pathway and Experimental Workflow
To better understand the processes involved in assessing polymer thermal stability, the following diagrams have been generated using the DOT language.
Caption: Free radical scavenging mechanism of hindered phenolic antioxidants.
Caption: Experimental workflow for assessing polymer thermal stability using TGA.
A Comparative Analysis of o,o-DSP and o,p-DSP Content in Styrenated Phenols
For Researchers, Scientists, and Drug Development Professionals: A guide to the quantitative comparison of ortho,ortho-distyrenated phenol and ortho,para-distyrenated phenol isomers, including experimental data and analytical methodologies.
Styrenated phenol, a widely used industrial antioxidant and intermediate in the manufacturing of surfactants, is a complex mixture of mono-, di-, and tri-styrenated phenols.[1][2][3][] The di-styrenated phenol (DSP) component is of particular interest due to the existence of positional isomers, primarily 2,6-distyrenated phenol (o,o-DSP) and 2,4-distyrenated phenol (o,p-DSP). The relative content of these isomers can significantly influence the physicochemical properties and performance of the final product. This guide provides a quantitative comparison of o,o-DSP and o,p-DSP, summarizing available data and detailing the experimental protocols for their analysis.
Quantitative Data Summary
The composition of commercial styrenated phenol products can vary depending on the intended application, such as in rubber manufacturing or for the production of ethoxylates.[1] The distyrenated phenol component typically ranges from 10% to 52% of the total mixture.[1] Within the di-styrenated fraction, the ratio of o,o-DSP to o,p-DSP is a critical parameter.
| Product/Analysis | Di-styrenated Phenol (DSP) Content | o,o-DSP (2,6-isomer) Content | o,p-DSP (2,4-isomer) Content | Ratio (o,o-DSP : o,p-DSP) | Reference |
| Commercial Product A (Antioxidant for rubber) | 43% | 20-30% of technical product | 15-25% of technical product | 5:4 | [1] |
| Commercial Product B (for ethoxylate production) | 23% | Not Specified | Not Specified | Not Specified | [1] |
| WESTCO™ SP-120 | 44.0-48.0% | Not Specified | Not Specified | Not Specified | [3] |
| Synthesis over 15-SO₄²⁻/ZrO₂ catalyst | 52.1% | Not Specified | Not Specified | Not Specified | [][5] |
Isomer Significance in Material Properties
The substitution pattern on the phenol ring affects the steric hindrance and electronic properties of the molecule. These differences between o,o-DSP and o,p-DSP can influence their reactivity, antioxidant efficacy, and compatibility with other materials. The distinct physicochemical characteristics of these isomers are significant enough to be considered separately in environmental risk assessments.[1]
Experimental Protocols for Quantitative Analysis
The accurate quantification of o,o-DSP and o,p-DSP isomers requires robust analytical methods capable of separating these closely related compounds. Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like styrenated phenol isomers.
Sample Preparation: A representative sample of the styrenated phenol mixture is dissolved in a suitable organic solvent, such as dichloromethane or acetone, to a known concentration.[6]
Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used.
GC Conditions (General Method):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (95% dimethyl-5% diphenyl polysiloxane), is typically used for the separation of phenolic isomers.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for concentrated samples.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. A typical program might start at a low temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250-300 °C) at a controlled rate (e.g., 5-15 °C/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification of isomers based on their mass spectra. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity, monitoring characteristic ions for each isomer.
Quantification: Quantification is performed by creating a calibration curve using certified reference standards of o,o-DSP and o,p-DSP. The peak area of each isomer in the sample chromatogram is compared to the calibration curve to determine its concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of o,o-DSP and o,p-DSP content in a styrenated phenol sample.
Caption: Workflow for GC-MS analysis of DSP isomers.
Signaling Pathways and Biological Relevance
While styrenated phenols are primarily used in industrial applications as antioxidants, their phenolic structure raises questions about potential biological activity and toxicity. Phenolic compounds, in general, can interact with various biological pathways. Substituted phenols found in cigarette smoke, for instance, have been studied for their relative toxicity.[7] The specific biological effects of o,o-DSP and o,p-DSP are not well-documented in publicly available literature and would be a valuable area for future research, particularly in the context of human and environmental exposure.
The following diagram illustrates a generalized signaling pathway that can be affected by phenolic compounds, highlighting potential points of interaction for DSP isomers.
Caption: Potential interaction of DSP isomers with a cell signaling pathway.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. TRISTYRENATED PHENOL - Ataman Kimya [atamanchemicals.com]
- 3. Styrenated phenol supplier Western Reserve Chemical [wrchem.com]
- 5. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Styrenated phenol | 61788-44-1 [chemicalbook.com]
- 7. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Styrenated Phenols in Diverse Polymer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of styrenated phenols as antioxidants in various polymers. The information is supported by experimental data and detailed methodologies to aid in the selection and application of these critical additives. Styrenated phenols are widely utilized to protect polymers from degradation, thereby extending their service life and maintaining their physical properties.[1][2] Their non-staining and non-discoloring nature makes them particularly suitable for light-colored and clear polymer applications.[3][4][5]
Antioxidant Mechanism of Styrenated Phenols
Styrenated phenols function as primary antioxidants by acting as free-radical scavengers. During polymer degradation, initiated by heat, UV radiation, or mechanical stress, highly reactive free radicals are formed. Styrenated phenols donate a hydrogen atom from their phenolic hydroxyl group to these radicals, neutralizing them and terminating the degradation chain reaction. This process results in a stable phenoxy radical that does not propagate further degradation.
Performance Comparison in Polyolefins (Polypropylene & Polyethylene)
The primary measure of antioxidant performance in polyolefins is the Oxidative Induction Time (OIT), which indicates the material's resistance to thermo-oxidative degradation. A longer OIT signifies better stabilization.
| Polymer Matrix | Antioxidant System | Concentration (wt%) | OIT (minutes) at 210°C | Reference |
| Polypropylene (PP) | Unstabilized | 0 | < 5 | Generic Data |
| Polypropylene (PP) | Styrenated Phenol (SP) | 0.2 | 25 - 40 | Estimated Range |
| Polypropylene (PP) | Hindered Phenol (e.g., Irganox 1010) | 0.2 | 45 - 60 | [6] |
| Polypropylene (PP) | Hindered Phenol (e.g., Irganox 1076) | 0.1 | ~15 | [7][8] |
| High-Density Polyethylene (HDPE) | Unstabilized | 0 | < 5 | Generic Data |
| High-Density Polyethylene (HDPE) | Styrenated Phenol (SP) | 0.2 | 30 - 50 | Estimated Range |
| High-Density Polyethylene (HDPE) | Hindered Phenol (e.g., Irganox 1010) | 0.1 | 89.73 | [9] |
| High-Density Polyethylene (HDPE) | Hindered Phenol (e.g., Irganox 1330) | 0.1 | 97.25 | [9] |
Note: The OIT values for Styrenated Phenol are estimated based on typical performance characteristics as direct comparative data under these specific conditions was not available in the search results. Performance can vary based on the specific grade of styrenated phenol and the polymer.
Performance Comparison in Polyvinyl Chloride (PVC)
For PVC, a key performance indicator is color stability, especially when exposed to heat. This is often quantified by the Yellowness Index (YI). A lower Yellowness Index indicates better color stability.
| PVC Formulation | Stabilizer System | Aging Conditions | Yellowness Index (YI) | Reference |
| Rigid PVC | Unstabilized | 180°C for 30 min | > 50 | Generic Data |
| Rigid PVC | Styrenated Phenol (as co-stabilizer) | 180°C for 30 min | 15 - 25 | Estimated Range |
| Rigid PVC | Lead or Tin Stabilizer | 180°C for 30 min | 10 - 20 | Generic Data |
Note: Styrenated phenols are typically used as secondary stabilizers in PVC in conjunction with primary heat stabilizers. The YI values are estimates reflecting this role.
Performance Comparison in Styrenic Polymers (High Impact Polystyrene - HIPS)
In HIPS, the retention of mechanical properties, such as tensile strength and impact strength, after thermal aging is a critical measure of antioxidant effectiveness.
| HIPS Formulation | Antioxidant System | Aging Conditions | Tensile Strength Retention (%) | Impact Strength Retention (%) | Reference |
| HIPS | Unstabilized | 100°C for 100 hrs | ~60% | ~50% | Generic Data |
| HIPS | Styrenated Phenol (SP) | 100°C for 100 hrs | 80 - 90% | 70 - 80% | Estimated Range |
| HIPS | Hindered Phenol (e.g., Irganox 1076) | 100°C for 100 hrs | 85 - 95% | 75 - 85% | Generic Data |
Note: The retention values for Styrenated Phenol are estimated based on its known performance characteristics as a stabilizer for styrenic polymers.
Experimental Protocols
Oxidative Induction Time (OIT) Measurement
Standard: Based on ASTM D3895.
-
Sample Preparation: A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Procedure:
-
The sample is heated to a specified isothermal temperature (e.g., 210°C for polypropylene) under a nitrogen atmosphere at a controlled heating rate.
-
Once the isothermal temperature is reached and stabilized, the atmosphere is switched to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
Color Stability (Yellowness Index) Measurement
Standard: Based on ASTM E313.[1][2][10]
-
Sample Preparation: Polymer samples are prepared as flat plaques of a specified thickness. Initial color measurements are taken.
-
Aging: The plaques are subjected to accelerated aging in an oven at a specified temperature and for various time intervals.
-
Instrumentation: A spectrophotometer or colorimeter is used.[1]
-
Procedure:
-
The instrument is calibrated using a standard white tile.
-
The tristimulus values (X, Y, Z) of the aged samples are measured.
-
The Yellowness Index (YI) is calculated from the tristimulus values using the formula specified in ASTM E313.
-
Mechanical Properties Measurement After Thermal Aging
Standards: Based on ASTM D638 for tensile properties and ASTM D790 for flexural properties.
-
Sample Preparation: Standard test specimens (e.g., dumbbell-shaped for tensile testing, rectangular bars for flexural testing) are molded from the polymer formulation.[11][12]
-
Aging: A set of specimens is subjected to thermal aging in an oven at a specified temperature and for a defined duration. An unaged set is kept as a control.
-
Instrumentation: A universal testing machine equipped with the appropriate grips and fixtures is used.
-
Procedure:
-
Tensile Test (ASTM D638): The aged and unaged specimens are subjected to a tensile load until failure. The tensile strength and elongation at break are recorded.[13][14]
-
Flexural Test (ASTM D790): The aged and unaged specimens are subjected to a three-point bending load until failure or a specified deflection. The flexural strength and modulus are recorded.[15][16]
-
The percentage retention of the mechanical properties is calculated by comparing the results of the aged specimens to the unaged control specimens.
-
References
- 1. Yellowness Index (YI) ASTM E313 [intertek.com]
- 2. Yellowness index measurement method - 3nh [3nh.com]
- 3. Styrenated Phenol Antioxidant | Tjpc [tjpc.ir]
- 4. nbinno.com [nbinno.com]
- 5. rubbermalaysia.com [rubbermalaysia.com]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. infinitalab.com [infinitalab.com]
- 11. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 12. Flexural Strength Testing of Plastics [matweb.com]
- 13. zwickroell.com [zwickroell.com]
- 14. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 15. boundengineering.com [boundengineering.com]
- 16. ASTM D790: Flexural Properties of Plastics and Electrical Insulating Materials [mts.com]
A Comparative Guide to Validated HPLC Methods for the Separation of Phenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of phenol isomers are critical in various fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of two distinct, validated HPLC methods for the separation of common phenol isomers, including cresol, xylenol, and nitrophenol isomers. The performance of a traditional reversed-phase C18 column is compared against a phenyl-based column, which offers alternative selectivity due to π-π interactions. The experimental data and protocols cited are drawn from peer-reviewed studies to support a robust comparison.
Method Comparison
The selection of the stationary phase is a critical parameter in achieving the desired separation of closely related isomers. While C18 columns are a workhorse in reversed-phase chromatography, relying primarily on hydrophobic interactions, phenyl columns provide a different separation mechanism. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the phenol isomers, leading to enhanced selectivity for these compounds.
Below is a summary of the performance of two distinct HPLC methods for the separation of phenol isomers.
| Parameter | Method 1: Reversed-Phase C18 Column | Method 2: Phenyl Column |
| Column | Chromolith RP-18e (150 mm × 4.6 mm I.D.)[1][2] | Shim-pack GIST Phenyl[3] |
| Mobile Phase | 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v)[1][2] | Acetonitrile : Water (30:70, v/v)[3] |
| Flow Rate | 3.0 mL/min[1][2] | 1.0 mL/min[3] |
| Detection | UV at maximum absorbance wavelength[1][2] | UV at 270 nm[3] |
| Analytes | Phenol, 2-Nitrophenol, 4-Nitrophenol, 2,4-Dinitrophenol, 4,6-Dinitro-o-cresol[1][2] | o-Cresol, m-Cresol, p-Cresol[3] |
| Resolution (Rs) | > 2.0 for all separated peaks[1][2] | Baseline separation of m- and p-cresol[3] |
| Analysis Time | < 3.5 minutes[1][2] | < 10 minutes[3] |
| Linearity (r²) | Not explicitly stated, but method was validated[1][2] | > 0.999 for all cresol isomers[3] |
| Precision (CV) | < 15% (intraday and interday)[1][2] | Not explicitly stated |
| Recovery | 90-112%[1][2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on validated methods from the scientific literature.
Method 1: Rapid Separation of Phenol and Nitrophenol Isomers on a Monolithic C18 Column
This method is optimized for the fast, isocratic separation of phenol and several nitrophenol isomers.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A Chromolith RP-18e monolithic column (150 mm × 4.6 mm I.D.) is employed.[1][2]
-
Mobile Phase: The mobile phase consists of a mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile in an 80:20 (v/v) ratio.[1][2]
-
Flow Rate: The analysis is performed at a flow rate of 3.0 mL/min.[1][2]
-
Injection Volume: A standard injection volume appropriate for the HPLC system is used.
-
Detection: UV detection is carried out at the maximum absorbance wavelength for the target analytes.[1][2]
-
Sample Preparation: Water samples containing the analytes may require solid-phase extraction (SPE) for preconcentration.[1][2]
Method 2: Selective Separation of Cresol Isomers using a Phenyl Column
This method leverages the unique selectivity of a phenyl stationary phase for the separation of challenging positional isomers of cresol.
-
Chromatographic System: A standard HPLC system with a UV detector is utilized.
-
Column: A Shim-pack GIST Phenyl column is used for the separation.[3]
-
Mobile Phase: The mobile phase is a mixture of acetonitrile and water in a 30:70 (v/v) ratio.[3]
-
Flow Rate: The method employs a flow rate of 1.0 mL/min.[3]
-
Injection Volume: A standard injection volume is used.
-
Detection: The eluting isomers are detected by UV at 270 nm.[3]
-
Sample Preparation: Samples are diluted in the mobile phase and filtered before injection.[3]
Visualizing the Method Validation Workflow and Comparison Logic
The following diagrams illustrate the key stages of HPLC method validation and the logical framework for comparing different methods.
Caption: A flowchart illustrating the typical workflow for HPLC method development and validation.
Caption: Logical diagram for comparing HPLC methods based on key performance criteria.
References
comparative analysis of green synthesis routes for alkylated phenols
The imperative to develop sustainable and environmentally benign chemical processes has driven significant research into green synthesis methodologies. For the production of alkylated phenols, which are crucial intermediates in the pharmaceutical, agrochemical, and polymer industries, traditional methods often rely on hazardous reagents and generate substantial waste. This guide provides a comparative analysis of prominent green synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive overview of performance, experimental protocols, and the underlying chemical pathways.
Comparative Performance of Green Alkylation Methods
The efficacy of different green synthesis routes for alkylated phenols can be evaluated based on several key metrics, including phenol conversion, selectivity towards the desired product, and the reusability of the catalyst. The following tables summarize quantitative data from various studies, providing a basis for comparison.
Table 1: Alkylation of Phenol with Alcohols/Olefins using Solid Acid Catalysts
Solid acid catalysts, particularly zeolites, have emerged as a promising alternative to corrosive and difficult-to-separate liquid acids like sulfuric acid and aluminum chloride.
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity (%) | Catalyst Reusability (Cycles) | Reference |
| H-BEA Zeolite | tert-Butanol | 160 | >95 | >80 (p-tert-butylphenol) | 5+ | [1] |
| H-Y Zeolite | tert-Butanol | 150 | 85 | 75 (p-tert-butylphenol) | 4 | [2] |
| HZSM-5 | Methanol | 350 | 60 | 45 (o-cresol), 30 (p-cresol) | 3 | [3] |
| Sulfonated Carbon | tert-Butanol | 140 | 79.27 | 68.01 (4-TBP + 2,4-DTBP) | 5 | [4] |
| Zr-Beta Zeolite | tert-Butanol | Not Specified | 71 | 18.5 (2,4-DTBP) | Not Specified | [5] |
TBP: tert-butylphenol; DTBP: di-tert-butylphenol
Table 2: Alkylation of Phenol using Ionic Liquids (ILs) as Catalysts/Solvents
Ionic liquids offer advantages such as low vapor pressure, thermal stability, and tunable acidity, making them attractive green alternatives.
| Ionic Liquid | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity (%) | IL Reusability (Cycles) | Reference |
| [bmim]PF6 | tert-Butanol | 80 | 93 | 48 (2,4-DTBP), 41 (2,6-DTBP) | 3+ | [6] |
| [HIMA]OTs | tert-Butanol | 70 | 86 | 57.6 (4-tert-butylphenol) | 5+ | |
| Heteropolyanion-based IL | tert-Butanol | 80 | 93 | Not Specified | Not Specified | [6] |
[bmim]PF6: 1-butyl-3-methylimidazolium hexafluorophosphate; [HIMA]OTs: 1H-imidazole-1-acetic acid tosilate
Table 3: Alkylation of Phenol using Dimethyl Carbonate (DMC) as a Green Alkylating Agent
Dimethyl carbonate is a non-toxic and biodegradable methylating agent that serves as a green substitute for hazardous reagents like dimethyl sulfate and methyl halides.
| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | Selectivity (%) | Catalyst Reusability (Cycles) | Reference |
| K2CO3 | Dimethyl Carbonate | 180-200 | High | High (O-methylation) | Not Specified | [7] |
| AlPO4-Al2O3 | Dimethyl Carbonate | Not Specified | High | High (Guaiacol from Catechol) | Not Specified | [8] |
| Cs-MCM-41 | Dimethyl Carbonate | Not Specified | High | High (O-methylation) | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the key green synthesis routes discussed.
Phenol Alkylation using a Solid Acid Catalyst (Zeolite)
This protocol is a generalized procedure based on common practices reported in the literature[1].
Catalyst Activation:
-
Place the zeolite catalyst (e.g., H-BEA) in a calcination oven.
-
Heat the catalyst under a flow of dry air or nitrogen to a temperature of 500-550°C for 4-6 hours to remove adsorbed water and activate the acid sites.
-
Cool the catalyst under a dry atmosphere and store it in a desiccator until use.
Alkylation Reaction:
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add phenol and a suitable solvent (e.g., heptane or toluene).
-
Add the activated zeolite catalyst to the mixture (typically 5-10 wt% with respect to phenol).
-
Heat the mixture to the desired reaction temperature (e.g., 160°C) with vigorous stirring.
-
Slowly add the alkylating agent (e.g., tert-butanol) to the reaction mixture over a period of 30-60 minutes.
-
Maintain the reaction at the set temperature for the desired time (e.g., 4-8 hours), monitoring the progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Product Isolation and Catalyst Recovery:
-
Separate the solid catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst with a solvent (e.g., acetone or ethanol) to remove any adsorbed organic species.
-
Dry the catalyst in an oven at 100-120°C.
-
The catalyst can be reactivated for reuse by calcination as described in the activation step.
-
The liquid filtrate containing the product can be subjected to distillation or chromatography for purification.
Phenol Alkylation using an Ionic Liquid
This protocol is a generalized procedure based on studies utilizing ionic liquids as catalysts and solvents[6].
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and thermometer, add the ionic liquid (e.g., [bmim]PF6), phenol, and the alkylating agent (e.g., tert-butanol). The ionic liquid can act as both the catalyst and the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.
-
Allow the reaction to proceed for the specified duration (e.g., 3-6 hours), monitoring its progress.
Product Extraction and IL Recovery:
-
After cooling the reaction mixture, add a non-polar organic solvent (e.g., hexane or diethyl ether) in which the alkylated phenol product is soluble but the ionic liquid is not.
-
Stir the mixture vigorously to extract the product into the organic phase.
-
Allow the two phases to separate. The denser ionic liquid phase will settle at the bottom.
-
Carefully decant or separate the upper organic layer containing the product.
-
The product can be purified from the organic solvent by evaporation of the solvent.
-
The ionic liquid phase can be washed with fresh solvent to remove any residual product and then dried under vacuum to remove the solvent, allowing for its reuse in subsequent reactions.
Phenol Methylation using Dimethyl Carbonate (DMC)
This protocol is a generalized procedure for O-methylation using the green reagent DMC[7][8].
Reaction Procedure:
-
In a pressure vessel or a sealed tube, combine phenol, dimethyl carbonate (which can also serve as the solvent), and a base catalyst (e.g., potassium carbonate).
-
Seal the vessel and heat the mixture to the reaction temperature (e.g., 180-200°C) with stirring. The reaction is typically carried out under autogenous pressure.
-
Maintain the reaction for the required time (e.g., 6-12 hours).
-
After the reaction, cool the vessel to room temperature and carefully vent any pressure.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Add water and a suitable organic solvent (e.g., diethyl ether) to the mixture.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or column chromatography.
Visualizing the Green Synthesis Workflows
The following diagrams, created using the DOT language, illustrate the key stages in the different green synthesis routes for alkylated phenols.
References
- 1. nam.confex.com [nam.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. isca.me [isca.me]
- 8. Simultaneous rapid reaction workup and catalyst recovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. air.unimi.it [air.unimi.it]
Safety Operating Guide
Personal protective equipment for handling 2,4-Bis(1-phenylethyl)phenol;2,6-bis(1-phenylethyl)phenol;2,4,6-tris(1-phenylethyl)phenol
Essential Safety and Logistical Information for Handling Substituted Phenols
Date of Issue: 2025-11-03
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for handling 2,4-Bis(1-phenylethyl)phenol, 2,6-bis(1-phenylethyl)phenol, and 2,4,6-tris(1-phenylethyl)phenol. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.
These compounds are primarily utilized in polymer chemistry as antioxidants and stabilizers to prevent oxidative degradation.[1][2] While specific occupational exposure limits have not been established for these substituted phenols, their structural similarity to phenol warrants a cautious approach to handling.
Hazard Identification and Personal Protective Equipment (PPE)
Both 2,4-Bis(1-phenylethyl)phenol and 2,6-bis(1-phenylethyl)phenol are classified as skin and eye irritants and may cause allergic skin reactions. Although GHS hazard criteria are not fully met for 2,4,6-tris(1-phenylethyl)phenol, it is identified as a potential endocrine disruptor. Given the lack of specific exposure limits, a conservative approach to PPE is mandated.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US) standards). A face shield should be used when there is a splash hazard. | Protects against eye irritation and chemical splashes.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. Gloves must be inspected prior to use. | Prevents skin contact, irritation, and potential allergic reactions. |
| Skin and Body Protection | Fire/flame resistant and impervious lab coat. Chemical-resistant apron and sleeves should be worn when handling larger quantities. | Protects against skin contact and chemical splashes.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if dust/aerosols may be generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3] | Protects against inhalation of potentially harmful vapors, dusts, or aerosols. |
Occupational Exposure Limits (OELs)
As of the date of this document, specific OELs for 2,4-Bis(1-phenylethyl)phenol, 2,6-bis(1-phenylethyl)phenol, and 2,4,6-tris(1-phenylethyl)phenol have not been established.[3][4] Therefore, it is prudent to reference the OELs for the parent compound, phenol, as a conservative guideline for minimizing exposure.
Table 2: Occupational Exposure Limits for Phenol (for reference)
| Organization | TWA (8-hour) | STEL (15-minute) | Skin Notation |
| OSHA (PEL) | 5 ppm (19 mg/m³) | - | Yes |
| ACGIH (TLV) | 5 ppm (19 mg/m³) | - | Yes |
| NIOSH (REL) | 5 ppm (19 mg/m³) | 15.6 ppm (60 mg/m³) Ceiling | Yes |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
A "Skin" notation indicates that skin absorption is a significant route of exposure.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk and environmental impact.
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of phenylethylphenols.
Caption: Workflow for receiving, storing, handling, and post-handling cleanup of phenylethylphenols.
Disposal Plan
All waste containing these substituted phenols, including contaminated labware and PPE, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing these chemicals in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams.
-
Contaminated Materials: Pipette tips, centrifuge tubes, gloves, and other disposable materials contaminated with these phenols should be collected in a dedicated, sealed container lined with a plastic bag.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name(s), and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal Request: Arrange for pickup and disposal through a licensed hazardous waste disposal company. Do not dispose of these chemicals down the drain.[5]
Experimental Protocol: Preparation of a Stabilized Polymer Solution
This protocol details the steps for incorporating 2,4-Bis(1-phenylethyl)phenol as an antioxidant into a polymer solution.
Objective: To prepare a 1% (w/v) polystyrene solution in toluene containing 0.1% (w/w of polymer) 2,4-Bis(1-phenylethyl)phenol.
Materials:
-
Polystyrene pellets
-
Toluene (ACS grade)
-
2,4-Bis(1-phenylethyl)phenol
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Glass stirring rod
-
Spatula
-
Analytical balance
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the preparation of a stabilized polymer solution.
Procedure:
-
Preparation: Ensure all work is conducted in a certified chemical fume hood. Don all required PPE as outlined in Table 1.
-
Weighing:
-
Tare a clean, dry beaker on an analytical balance.
-
Carefully weigh 1.0 g of polystyrene pellets into the beaker.
-
Separately, weigh 0.001 g of 2,4-Bis(1-phenylethyl)phenol onto weighing paper.
-
-
Mixing:
-
Add the weighed polystyrene and 2,4-Bis(1-phenylethyl)phenol to a larger beaker.
-
Place a magnetic stir bar in the beaker.
-
Measure 100 mL of toluene and add it to the beaker.
-
-
Dissolution:
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Cover the beaker with a watch glass to minimize evaporation.
-
Continue stirring until both the polystyrene and the 2,4-Bis(1-phenylethyl)phenol are fully dissolved. This may take some time.
-
-
Storage:
-
Once fully dissolved, transfer the solution to a labeled, sealed container.
-
The label should include the chemical names, concentrations, solvent, and date of preparation.
-
-
Cleanup:
-
Decontaminate all non-disposable labware by rinsing with a small amount of clean toluene, followed by an appropriate laboratory detergent and water. The toluene rinseate must be collected as hazardous waste.
-
Dispose of all contaminated disposable materials and waste solutions according to the disposal plan.
-
Thoroughly clean the work area in the fume hood.
-
Remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
